molecular formula C9H12N6O2 B2620980 4-((2-amino-9H-purin-6-yl)amino)butanoic acid CAS No. 1435999-93-1

4-((2-amino-9H-purin-6-yl)amino)butanoic acid

Número de catálogo: B2620980
Número CAS: 1435999-93-1
Peso molecular: 236.235
Clave InChI: QBKUWZLQMKVIMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-((2-Amino-9H-purin-6-yl)amino)butanoic acid (CAS 1435999-93-1) is a synthetic purine conjugate that incorporates a purine scaffold linked to an aminobutanoic acid moiety via an amino group . This molecular architecture is of significant interest in medicinal chemistry, particularly in the design of novel anticancer agents. Research on structurally related purine conjugates, which feature a purine nucleus connected to a bioactive fragment via a polymethylene carboxylic acid linker, has demonstrated potent cytotoxic activity against a diverse panel of human tumor cell lines . These compounds have been identified as inhibitors of DNA biosynthesis, disrupting critical cellular processes in cancer cells . The purine core serves as a privileged structure in drug discovery, mimicking naturally occurring purines found in nucleic acids and essential cofactors, thereby allowing interaction with various enzymatic targets . The aminobutanoic acid linker in this compound provides a strategic spacer that can be crucial for optimal molecular recognition and binding to biological targets. This makes 4-((2-Amino-9H-purin-6-yl)amino)butanoic acid a valuable chemical intermediate or a potential scaffold for further derivatization in the development of small-molecule inhibitors, such as bisubstrate inhibitors for methyltransferase enzymes . Key Research Applications: • As a building block for the synthesis of more complex purine conjugates with potential cytotoxic properties . • Investigation as a core structure for developing inhibitors targeting purine-binding enzymes . • Serving as a synthetic intermediate in exploratory medicinal chemistry programs. Chemical Data: • CAS Number: 1435999-93-1 • Molecular Formula: C 9 H 12 N 6 O 2 • Molecular Weight: 236.23 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

4-[(2-amino-7H-purin-6-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H4,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKUWZLQMKVIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Analysis: 2-Amino-6-Purinylamino Butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-amino-6-purinylamino butanoic acid , a specialized purine derivative often utilized in the synthesis of Peptide Nucleic Acids (PNA), affinity chromatography ligands, and antiviral nucleoside analogues.

Part 1: Chemical Identity & Molecular Weight Analysis

Nomenclature & Structural Definition

The term "2-amino-6-purinylamino butanoic acid" describes a conjugate where a 2,6-diaminopurine moiety is linked via its


-amino group to a butanoic acid chain. This nomenclature distinguishes it from 

-substituted analogs (common in antivirals like Penciclovir) by explicitly designating the "purinylamino" bridge.
  • IUPAC Name: 4-[(2-amino-9H-purin-6-yl)amino]butanoic acid

  • Common Synonyms:

    
    -(3-carboxypropyl)-2,6-diaminopurine; 4-(2,6-diaminopurin-6-yl)aminobutyric acid.
    
  • Chemical Class: Purine-amino acid conjugate; Modified Nucleobase.

Molecular Weight Calculation

The molecular weight is derived from the sum of the 2,6-diaminopurine core and the butyric acid linker, accounting for the loss of hydrogen during the condensation.

ComponentFormula FragmentContribution ( g/mol )
Purine Core (Substituted)

118.10
C2-Amino Group

16.02
C6-Amino Linker

15.01
Butanoic Acid Chain

87.10
Total Formula

236.23

Exact Mass: 236.1022 Molecular Weight: 236.23 g/mol

Critical Distinction: Researchers often confuse this molecule with 9-(3-carboxypropyl)guanine (a derivative of Penciclovir/Famciclovir intermediates). That compound has a carbonyl at C6 (Guanine) rather than an amine, resulting in a formula of


 and a MW of 237.21  g/mol  . Ensure you are working with the diaminopurine derivative (N6-linkage) and not the guanine derivative (N9-linkage).

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (


) of 2-amino-6-chloropurine with 4-aminobutyric acid (GABA). This method is preferred over alkylation of diaminopurine, which often yields a mixture of 

and

isomers.
Synthesis Protocol

Objective: Synthesize 4-[(2-amino-9H-purin-6-yl)amino]butanoic acid from 2-amino-6-chloropurine.

Reagents:

  • 2-Amino-6-chloropurine (CAS: 10310-21-1)

  • 4-Aminobutyric acid (GABA)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: n-Butanol or Water/Ethanol (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-amino-6-chloropurine and 15 mmol of GABA in 30 mL of n-Butanol.

  • Activation: Add 30 mmol of

    
     to scavenge the HCl byproduct.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 12–18 hours.
    
    • Mechanism:[1][2][3][4] The primary amine of GABA attacks the C6 position of the purine, displacing the chloride ion. The electron-donating C2-amino group deactivates the ring slightly, necessitating vigorous reflux.

  • Monitoring: Monitor via TLC (Solvent: n-BuOH/AcOH/H2O 4:1:1). Look for the disappearance of the starting chloropurine (

    
    ) and appearance of a lower 
    
    
    
    fluorescent spot.
  • Workup:

    • Cool reaction to room temperature.

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in minimum 1M NaOH, then carefully adjust pH to 4.5–5.0 using 1M HCl.

  • Crystallization: The product often precipitates at its isoelectric point. Filter the white/off-white solid.

  • Purification: Recrystallize from water or purify via cation exchange chromatography (Dowex 50W) if high purity (>98%) is required for PNA synthesis.

Structural Visualization (DOT Diagram)

SynthesisPathway Reactant1 2-Amino-6-chloropurine (C5H4ClN5) Intermediate Transition State (Meisenheimer Complex) Reactant1->Intermediate Reflux, n-BuOH Reactant2 4-Aminobutyric Acid (GABA) Reactant2->Intermediate Nucleophilic Attack (N-C6) Product 2-amino-6-purinylamino butanoic acid (MW: 236.23) Intermediate->Product -Cl Elimination Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Caption:


 synthesis pathway showing the displacement of chloride at the C6 position by the amino group of GABA.

Part 3: Applications & Biological Context[5]

Affinity Chromatography Ligand

This molecule is frequently used to create affinity resins for purifying enzymes that bind purines, such as dehydrogenases or kinases.

  • Coupling Strategy: The free carboxylic acid of the butanoic chain is activated (using EDC/NHS) and coupled to an amino-functionalized matrix (e.g., Sepharose or Agarose).

  • Binding Specificity: The exposed 2,6-diaminopurine moiety mimics Adenine but with an extra hydrogen bond donor (exocyclic

    
     at C2), often increasing affinity for Thymine/Uracil-binding pockets or specific nucleotide-binding proteins.
    
PNA (Peptide Nucleic Acid) Synthesis

In PNA research, this molecule serves as a modified nucleobase precursor.

  • Role: It acts as a linker-modified base. When the carboxylic acid is coupled to a PNA backbone (typically N-(2-aminoethyl)glycine), it positions the purine for base pairing.

  • Base Pairing: The 2,6-diaminopurine base pairs with Thymine (T) via three hydrogen bonds (unlike the two bonds of Adenine-Thymine), significantly increasing the melting temperature (

    
    ) of the resulting PNA-DNA duplex.
    
Comparison of Hydrogen Bonding

HBonding cluster_0 Standard Adenine-Thymine (2 H-Bonds) cluster_1 2-amino-6-purinylamino - Thymine (3 H-Bonds) A Adenine T Thymine A->T N6-H ... O4 A->T N1 ... H-N3 DAP 2-amino-6-purinyl Derivative T2 Thymine DAP->T2 N6-H ... O4 DAP->T2 N1 ... H-N3 DAP->T2 N2-H ... O2

Caption: The 2-amino group provides a third hydrogen bond (bottom arrow), stabilizing the complex with Thymine.

References

  • PubChem Compound Summary. (2025). 4-(9H-Purin-6-ylamino)butanoic acid. National Center for Biotechnology Information. Link

  • Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. (Foundational PNA chemistry referencing purine substitution). Link

  • BenchChem. (2024). 4-(9H-purin-6-ylamino)butanoic acid Structure and Properties. Link

  • Legraverend, M., et al. (1984). "Synthesis of N6-substituted 2,6-diaminopurines as potential affinity ligands." Journal of Heterocyclic Chemistry. (Protocol for chloropurine displacement).

Sources

The Strategic Modulation of Biological Systems: An In-Depth Technical Guide to the Structure-Activity Relationship of N6-Substituted Purines

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Scaffold, a Universe of Function

The purine core, a deceptively simple bicyclic heteroaromatic system, represents one of nature's most versatile and privileged scaffolds. Its derivatives are fundamental to the very blueprint of life, forming the basis of nucleic acids and the primary currency of cellular energy. However, beyond these foundational roles, the purine structure offers a remarkable platform for therapeutic intervention. By judiciously modifying this core, particularly at the N6-position, a vast and nuanced pharmacological landscape unfolds. This guide provides a deep dive into the structure-activity relationships (SAR) of N6-substituted purines, moving beyond a mere catalog of compounds to elucidate the underlying principles that govern their interaction with diverse biological targets. We will explore the subtle interplay of sterics, electronics, and conformational constraints that dictate potency, selectivity, and functional outcome, offering a roadmap for the rational design of next-generation therapeutics.

I. The N6-Position: A Gateway to Biological Specificity

The exocyclic amino group at the C6-position of the purine ring serves as a critical anchor point for molecular recognition by a multitude of proteins. Substitution at this nitrogen atom profoundly influences the molecule's ability to engage with its target, transforming a promiscuous scaffold into a highly selective modulator. The nature of the N6-substituent dictates the compound's pharmacological profile, directing its activity towards specific families of proteins, most notably G protein-coupled receptors (GPCRs) and kinases.

Visualizing the Core Interaction

To appreciate the significance of the N6-position, let us first visualize the fundamental purine scaffold and the key vectors for substitution that will be discussed throughout this guide.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start: Prepare Kinase, Substrate, ATP, and Inhibitor mix Mix Kinase and Inhibitor start->mix incubate1 Pre-incubate mix->incubate1 add_substrate_atp Add Substrate and ATP incubate1->add_substrate_atp incubate2 Incubate for Kinase Reaction add_substrate_atp->incubate2 stop Stop Reaction incubate2->stop detect Detect Phosphorylated Substrate stop->detect analyze Analyze Data (IC50 determination) detect->analyze end End analyze->end

Caption: A generalized workflow for a kinase inhibition assay.

Beyond CDKs: Targeting Other Kinase Families

The versatility of the N6-substituted purine scaffold extends to the inhibition of other kinase families implicated in cancer and other diseases. For instance, 2,6,9-trisubstituted purines have been developed as potent inhibitors of PDGFRα kinase, with strong and selective cytotoxicity in human eosinophilic leukemia cells. [1]Furthermore, novel 2,6,9-trisubstituted purine derivatives have shown inhibitory activity against Bcr-Abl, BTK, and FLT3-ITD, kinases that are key drivers in various leukemias and lymphomas. [2]

IV. Expanding the Therapeutic Horizon: Diverse Biological Activities of N6-Substituted Purines

The pharmacological utility of N6-substituted purines is not confined to adenosine receptors and kinases. This versatile class of compounds has demonstrated a wide array of other biological activities, highlighting the immense potential for further therapeutic development.

  • Immunostimulants: Certain 6-substituted purinyl alkoxycarbonyl amino acids have been shown to stimulate cytotoxic T lymphocytes (CTLs), with activity dependent on the nature of the 6-substituent, the amino acid's stereochemistry, and the linker length between the purine and the amino acid. [3][4]* Topoisomerase II Inhibitors: Substituted purine analogues have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for cancer chemotherapy. [5]* Modifiers of Cardiac Sodium Channels: 6-heterocyclic-substituted purines have been developed as inactivation modifiers of cardiac sodium channels, with potential applications as antiarrhythmic agents. [6][7]* Antihypertensive Agents: N6-substituted adenosine receptor agonists have been investigated as potential antihypertensive agents, with their effects on blood pressure and heart rate linked to their affinity for A1 and A2 adenosine receptors. [8]

V. The Art and Science of Synthesis: Constructing N6-Substituted Purines

The exploration of the SAR of N6-substituted purines is underpinned by robust and versatile synthetic methodologies. The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction of a 6-halopurine with a primary or secondary amine.

General Synthetic Scheme

General_Synthesis start 6-Halopurine product N6-Substituted Purine start->product SNAr amine R-NH₂ amine->product reagents Base (e.g., Et₃N, K₂CO₃) Solvent (e.g., EtOH, DMF) reagents->product

Caption: A simplified representation of the synthesis of N6-substituted purines via SNAr.

This synthetic route is highly adaptable, allowing for the introduction of a wide variety of substituents at the N6-position. [9]Further modifications at other positions of the purine ring, such as C2 and N9, can be achieved through various synthetic strategies, including metal-catalyzed cross-coupling reactions and Mitsunobu reactions. [9]

VI. Concluding Remarks and Future Perspectives

The N6-substituted purines represent a remarkable class of compounds with a rich history and a vibrant future in drug discovery. The deep understanding of their structure-activity relationships, painstakingly built over decades of research, continues to guide the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our knowledge of the biological targets of these compounds expands and our synthetic capabilities evolve, we can anticipate the emergence of new N6-substituted purine-based drugs for a wide range of human diseases. The journey from the fundamental purine scaffold to a precision therapeutic is a testament to the power of medicinal chemistry to harness the intricacies of molecular recognition for the betterment of human health.

VII. References

  • Fleysher, M. H., Bloch, A., Hakala, M. T., & Nichol, C. A. (1970). Synthesis and biological activity of some new N6-substituted purine nucleosides. Journal of Medicinal Chemistry, 13(5), 1059–1061. [Link]

  • Kim, J., et al. (2013). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 56(15), 6044-6057. [Link]

  • Cristalli, G., et al. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 37(11), 1720-1726. [Link]

  • Gao, Z., et al. (2002). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 63(6), 1179-1188. [Link]

  • Gauthier, J. Y., et al. (1997). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Journal of Medicinal Chemistry, 40(18), 2987-2995. [Link]

  • Estep, K. G., et al. (1995). Synthesis and structure-activity relationships of 6-heterocyclic-substituted purines as inactivation modifiers of cardiac sodium channels. Journal of Medicinal Chemistry, 38(14), 2582-2595. [Link]

  • Trivedi, B. K., & Bruns, R. F. (1988). N6-substituted adenosine receptor agonists: potential antihypertensive agents. Journal of Medicinal Chemistry, 31(5), 1011-1014. [Link]

  • Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 35(15), 2467-2481. [Link]

  • Rouchal, M., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

  • Toti, K. S., et al. (2014). Synthesis and evaluation of N6-substituted apioadenosines as potential adenosine A3 receptor modulators. Bioorganic & Medicinal Chemistry, 22(15), 4090-4101. [Link]

  • Gucký, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry, 182, 111663. [Link]

  • Meijer, L., et al. (2004). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 2(1), 5. [Link]

  • Wang, S., et al. (2009). Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB. Journal of Cellular and Molecular Medicine, 13(8B), 2369-2381. [Link]

  • Gabor, F., et al. (2014). Olomoucine II differs from roscovitine only by an additional hydroxyl group on 6-benzyl group. PLoS One, 9(2), e89228. [Link]

  • de Witte, P. A., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1239-1247. [Link]

  • Gucký, T., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Purine-Amino Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Fundamental Interactions to Rational Drug Design

In the intricate landscape of molecular recognition, the interactions between purine scaffolds and amino acid residues form a cornerstone of biological function and therapeutic intervention. Purines, as fundamental components of nucleic acids, coenzymes, and signaling molecules, are ubiquitous in cellular processes.[1][2][3] Their derivatives are not only integral to life but also represent a privileged scaffold in drug discovery, forming the basis of numerous anticancer, antiviral, and anti-inflammatory agents.[4][5][6] The efficacy of these molecules is dictated by the precise and often subtle non-covalent interactions they form with their protein targets, primarily with the amino acid side chains that line the binding pockets.

Understanding the thermodynamics of these interactions—the "why" and "how" of binding—is paramount for the rational design of novel therapeutics. It allows us to move beyond simply measuring binding affinity and toward a more profound comprehension of the energetic forces that drive complex formation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic principles governing purine-amino acid interactions, the state-of-the-art methodologies used for their characterization, and the interpretation of thermodynamic data to guide molecular design.

The Thermodynamic Trinity: ΔG, ΔH, and ΔS in Molecular Binding

A ligand binds to a protein only if the resulting complex is more stable than the unbound components.[7] This stability is quantified by the Gibbs free energy of binding (ΔG). The fundamental relationship that governs all binding events is:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change and determines the binding affinity (K_D). A more negative ΔG corresponds to a tighter binding interaction.

  • ΔH (Enthalpy): Reflects the change in heat upon binding. It is the net result of making and breaking bonds, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.[8][9] A negative ΔH indicates an energetically favorable, exothermic reaction.

  • ΔS (Entropy): Measures the change in the disorder or randomness of the system.[8] It includes conformational changes in the protein and ligand, as well as the significant contribution from the displacement of ordered water molecules from the binding surfaces.[10][11] A positive ΔS indicates an increase in disorder, which is favorable for binding.

A complete thermodynamic characterization provides essential data about the molecular interactions driving the binding process, offering insights that can guide strategic modifications to a drug candidate's chemical structure to enhance efficacy.[9]

The Primary Experimental Arsenal: Quantifying the Forces of Interaction

To dissect the thermodynamic signature of a purine-amino acid interaction, a suite of biophysical techniques is required. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the principal tools, each providing unique and complementary information.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Direct Enthalpy Measurement

ITC stands alone as the only technique that directly measures the heat absorbed or released during a binding event.[12] This allows for the direct determination of the binding enthalpy (ΔH). In a single experiment, ITC can provide a complete thermodynamic profile of the interaction.[13]

Core ITC Measurements:

  • Binding Affinity (K_A or K_D): The equilibrium association or dissociation constant.

  • Binding Enthalpy (ΔH): The heat change associated with the interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

From these direct measurements, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a full thermodynamic characterization.[14]

The integrity of ITC data hinges on meticulous experimental design and execution.

Step 1: Rigorous Sample Preparation

  • Buffer Matching: This is the most critical step. Both the protein (in the sample cell) and the purine-based ligand (in the syringe) must be in an identical buffer to minimize heats of dilution, which can obscure the true heat of binding.[14] Small differences in pH, in particular, can cause large, erroneous heat signals.[14]

  • Concentration Accuracy: Molar concentrations of both binding partners must be known precisely. Errors in concentration directly impact the calculated stoichiometry (n) and the binding affinity (K_D).[14]

  • Sample Purity & Degassing: Samples should be centrifuged or filtered to remove aggregates.[14] All buffers and samples must be thoroughly degassed to prevent the formation of air bubbles, which introduce significant noise into the baseline.[14]

Step 2: Instrument Setup and Titration

  • Initial Control Titration: A crucial control experiment involves titrating the ligand from the syringe into the sample cell containing only buffer.[13] The heat from this titration represents the heat of dilution of the ligand. This data must be subtracted from the primary experimental data to isolate the heat of binding.[13]

  • Experimental Titration: The ligand is titrated into the protein solution in a series of small, precise injections.[13] The first injection is typically smaller and is discarded during analysis to account for equilibration at the syringe tip.[13]

Step 3: Data Analysis and Interpretation

  • The raw data (power vs. time) is integrated to yield the heat change per injection (µJ).

  • These values are plotted against the molar ratio of ligand to protein.

  • A suitable binding model (e.g., one-site binding) is fitted to the data to extract K_D, ΔH, and n.[9]

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Accurate Concentration Measurement P2 Identical Buffer Matching (pH, salt, additives) P1->P2 P3 Degas All Solutions P2->P3 E1 Load Protein into Cell, Ligand into Syringe P3->E1 Load Samples E2 Run Control Titration (Ligand into Buffer) E1->E2 E3 Run Binding Titration (Ligand into Protein) E2->E3 A1 Integrate Raw Data (Power vs. Time) E3->A1 Generate Data A2 Subtract Control Data A1->A2 A3 Plot Heat vs. Molar Ratio A2->A3 A4 Fit to Binding Model A3->A4 Result Result A4->Result Thermodynamic Parameters (KD, ΔH, ΔS, n)

Caption: A validated workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

SPR is a label-free optical technique that monitors molecular interactions in real time.[15] While it does not measure heat, it provides invaluable kinetic information by measuring the rates of association and dissociation.

Core SPR Measurements:

  • Association Rate Constant (k_a or k_on): The rate at which the complex forms.

  • Dissociation Rate Constant (k_d or k_off): The rate at which the complex breaks apart. The inverse of this (1/k_d) is the residence time , a parameter often better correlated with a drug's clinical efficacy than affinity alone.[15]

  • Equilibrium Dissociation Constant (K_D): Calculated from the ratio of the rate constants (K_D = k_d / k_a).

From the K_D, the Gibbs free energy (ΔG) can be determined (ΔG = RTlnK_D), but SPR does not provide a direct breakdown into enthalpic and entropic components.[14]

Step 1: Chip Preparation and Ligand Immobilization

  • A protein target (the ligand in SPR terminology) is typically immobilized onto the surface of a sensor chip.[15]

  • A control flow cell is prepared, often with an irrelevant protein or a deactivated surface, to allow for the subtraction of background signal and non-specific binding.[16]

Step 2: Analyte Injection and Data Collection

  • The purine-containing compound (the analyte) is flowed over the sensor surface at various concentrations.[17]

  • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[16]

Step 3: Regeneration and Analysis

  • After each injection, a regeneration solution is used to strip the bound analyte, preparing the surface for the next cycle.

  • The resulting sensorgrams are fitted to kinetic models to extract the k_a and k_d values for each concentration.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Interaction Analysis cluster_analysis Phase 3: Analysis P1 Immobilize Protein (Ligand) on Chip P2 Prepare Control Surface P1->P2 E1 Inject Purine Compound (Analyte) at Multiple Concentrations P2->E1 Start Run E2 Association Phase: Monitor Binding E1->E2 E3 Dissociation Phase: Monitor Unbinding E2->E3 E4 Regenerate Surface E3->E4 A1 Reference Subtraction E3->A1 Collect Data E4->E1 Next Cycle A2 Fit Sensorgrams to Kinetic Model A1->A2 Result Result A2->Result Kinetic Parameters (ka, kd) and Affinity (KD) EEC_Concept LigandA Ligand A LigandB Ligand B (+ H-bond donor) DeltaH ΔH becomes more negative (Favorable) LigandB->DeltaH Leads to DeltaS TΔS becomes more negative (Unfavorable) DeltaG ΔG = ΔH - TΔS Changes very little DeltaS->DeltaG Resulting in

Caption: The principle of Enthalpy-Entropy Compensation (EEC) in ligand design.
Data Presentation: A Comparative Thermodynamic Profile

Table 1: Hypothetical Thermodynamic Data for Purine Analog Interactions with a Target Protein

Purine AnalogKey Interacting ResidueK_D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
Analog 1 (Adenine core)Trp121 (π-stacking)150-9.4-3.1-6.3Entropy-Driven
Analog 2 (Guanine core)Asp88 (H-bond)85-9.7-10.5+0.8Enthalpy-Driven
Analog 3 (2-amino-adenine)Asp88 & Trp12120-10.5-12.0+1.5Enthalpy-Driven
Analog 4 (Hypoxanthine)Asp88 (H-bond)500-8.6-7.5-1.1Enthalpy-Driven

This table illustrates how different purine scaffolds can engage with amino acid residues through distinct thermodynamic mechanisms. Analog 1, interacting via π-stacking with tryptophan, is driven by the entropically favorable release of water. [18][19]In contrast, Analogs 2 and 3, which can form direct hydrogen bonds with aspartate, show a strong enthalpic signature. [20]The improved affinity of Analog 3 over Analog 2 demonstrates a successful optimization where a new favorable enthalpic interaction was added without a fully compensating entropic penalty.

Conclusion: Integrating Thermodynamics into the Drug Discovery Pipeline

A thorough understanding of the thermodynamic properties of purine-amino acid linkers provides an indispensable advantage in modern drug discovery. By moving beyond the singular metric of affinity (K_D) and dissecting the enthalpic and entropic contributions to binding, scientists can make more informed decisions in lead optimization. Characterizing the thermodynamic signature of a lead compound reveals the nature of its interaction with the target, highlights the forces that could be enhanced, and provides early warnings of potential challenges like enthalpy-entropy compensation. The rigorous application of techniques like ITC and SPR generates a high-resolution energetic map of the binding event, transforming drug design from an empirical art into a data-driven science.

References

  • Dunitz, J. D. (1995). The Entropic Cost of Bound Water in Crystals and Biomolecules. Science.
  • El-Damasy, D. A., et al. (2025). Purine derivatives as potent anticancer agents: a comprehensive review. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Grunwald, E., & Steel, C. (2012). Entropy–enthalpy compensation of biomolecular systems in aqueous phase: a dry perspective. Journal of the American Chemical Society.
  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Review of Biophysics.
  • El-Damasy, D. A., et al. (2026). Purine derivatives as potent anticancer agents: a comprehensive review. PubMed.
  • Hashmi, M. A., et al. (2026). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
  • Lapek, J. D., et al. (2013).
  • Baron, R. (2019). The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition. ChemRxiv.
  • Kumar, R., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Bentham Science Publishers.
  • St-Denis, A., et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.
  • Michel, J., et al. (2017). Spatial Analysis and Quantification of the Thermodynamic Driving Forces in Protein-Ligand Binding. PMC.
  • Gapsys, V., et al. (2021).
  • TA Instruments. Characterizing Protein/ligand Binding by DSC. TA Instruments.
  • Gapsys, V., et al. (2023). WaterKit: Thermodynamic Profiling of Protein Hydration Sites.
  • Velazquez-Campoy, A., & Freire, E. (2006). Thermodynamics of Protein–Ligand Interactions: History, Presence, and Future Aspects. Methods in Molecular Biology.
  • Sugimoto, N., et al. (2016). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. PMC.
  • Zafor, M. A., et al. (2025).
  • Goncearenco, A., & Berezovsky, I. N. (2010). The Role of Stacking Interactions in Complexes of Proteins with Adenine and Guanine Fragments of Ligands. PMC.
  • Sigel, H. (2004). Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity.
  • Jelesarov, I., & Bosshard, H. R. (1999). Isothermal Titration Calorimetry and Differential Scanning Calorimetry as Complementary Tools To Investigate the Energetics of Biomolecular Recognition. Journal of Molecular Recognition.
  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page.
  • AZoM. (2015).
  • Modi, G., et al. (2017). Targeting Purine Biosynthesis for Antibacterial Drug Design. Royal Society of Chemistry.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • Brehmer, T., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. University of Utah.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • St-Denis, A., et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed.

Sources

Technical Guide: Applications of Carboxy-Functionalized 2,6-Diaminopurine

[1]

Executive Summary

2,6-Diaminopurine (2,6-DAP) , an amino-modified analog of adenine, represents a high-performance nucleobase capable of forming three hydrogen bonds with thymine (or uracil), compared to the two formed by standard adenine.[1][2][3] This additional interaction confers exceptional thermal stability to nucleic acid duplexes (

Carboxy-functionalization of 2,6-DAP—typically via an N9-acetic acid linker—transforms this static nucleobase into a versatile chemical synthon.[1] This modification is the critical "bridge" that allows 2,6-DAP to be incorporated into Peptide Nucleic Acid (PNA) backbones, conjugated to delivery vectors, or immobilized on solid supports for affinity purification. This guide details the molecular logic, synthesis protocols, and therapeutic applications of this modified purine.

Part 1: Molecular Architecture & Logic[1]

The Thermodynamic Advantage

The primary utility of 2,6-DAP lies in its base-pairing fidelity and strength.[1] While Adenine (A) pairs with Thymine (T) via two hydrogen bonds, 2,6-DAP possesses an exocyclic amine at the C2 position, acting as an additional hydrogen bond donor.

  • Adenine-Thymine: 2 H-bonds (Weak)[1]

  • 2,6-DAP-Thymine: 3 H-bonds (Strong, pseudo-G:C stability)[1]

This property makes 2,6-DAP indispensable in PNA probes designed to invade double-stranded DNA or bind highly structured RNA targets where standard A:T pairing is insufficient to overcome entropic penalties.[1]

The Carboxy-Linker (N9-Carboxymethyl)

To utilize 2,6-DAP in artificial backbones (like PNA) or surface chemistry, the N9 position must be functionalized.[1] The carboxymethyl group (-CH₂-COOH) serves as a universal connector.[1]

  • Function: It mimics the glycosidic bond distance of natural DNA, positioning the nucleobase correctly for hybridization when attached to a PNA backbone (N-(2-aminoethyl)glycine).[1]

  • Versatility: The carboxylic acid moiety allows for standard amide coupling (EDC/NHS or HATU chemistries) to amines on peptides, nanoparticles, or resins.

H_Bondingcluster_0Thermodynamic GainDAP2,6-Diaminopurine(Donor-Acceptor-Donor)ThymineThymine(Acceptor-Donor-Acceptor)DAP->Thymine3 H-Bonds(High Stability)AdenineAdenine(Donor-Acceptor)Adenine->Thymine2 H-Bonds(Standard)

Figure 1: Comparative H-bonding topology. 2,6-DAP forms a "G-C like" triplet interaction with Thymine.[1]

Part 2: Synthesis of Carboxy-Functionalized 2,6-DAP Monomers

Expert Insight: Direct alkylation of 2,6-diaminopurine often results in a mixture of N9 and N7 isomers which are difficult to separate.[1] The industry-standard "Expert" route utilizes 2-amino-6-chloropurine as the starting material.[1] The chlorine atom directs alkylation preferentially to the N9 position and is subsequently converted to the amine.

Protocol 1: Synthesis of N9-Carboxymethyl-2,6-DAP (PNA Precursor)[1]

Reagents:

  • Starting Material: 2-amino-6-chloropurine[1]

  • Alkylation: Ethyl bromoacetate,

    
    , DMF
    
  • Amination: Ammonia (methanolic or aqueous)

  • Hydrolysis: NaOH or LiOH[1]

Step-by-Step Workflow:

  • N9-Alkylation:

    • Dissolve 2-amino-6-chloropurine (10 mmol) in dry DMF (50 mL).

    • Add anhydrous

      
       (1.2 eq) and stir for 30 min.
      
    • Dropwise add ethyl bromoacetate (1.1 eq). Stir at RT for 4-6 hours.[1]

    • Result: Ethyl 2-(2-amino-6-chloropurin-9-yl)acetate.[1] (N9 selectivity >90%).

  • Conversion to 2,6-DAP (Ammonolysis):

    • Transfer the intermediate to a pressure vessel.

    • Add saturated methanolic ammonia (or 30% aqueous

      
      ).
      
    • Heat at 80-100°C for 6–12 hours. This step displaces the C6-chloro group with an amine, generating the 2,6-diamino core.[1]

    • Note: This simultaneously converts the ethyl ester to an amide in some conditions; if so, hydrolysis (Step 4) converts it back to acid. If ester remains, proceed to Step 4.

  • Exocyclic Amine Protection (Critical for PNA):

    • Why? The free amines will react during PNA oligomerization.

    • React the crude DAP-acid/ester with Boc-anhydride (

      
      ) or Fmoc-Cl  depending on the desired synthesis strategy (Boc vs. Fmoc solid phase).[1]
      
    • Standard:Fmoc/Bhoc protection is preferred for modern automated synthesis.[1]

  • Final Hydrolysis:

    • Treat the protected ester with 1M LiOH (THF/Water 1:1) for 1 hour.

    • Acidify to pH 3 with citric acid.[1] Extract the free acid: N-Protected-2-(2,6-diaminopurin-9-yl)acetic acid .

Synthesis_FlowStart2-amino-6-chloropurineAlkylationAlkylation(Ethyl bromoacetate / K2CO3)Start->AlkylationIntermediateN9-Ethyl ester intermediateAlkylation->IntermediateAminationAmmonolysis (NH3/MeOH)Displace -Cl with -NH2Intermediate->AminationProtectionN-Protection(Fmoc-Cl or Boc2O)Amination->ProtectionHydrolysisEster Hydrolysis (LiOH)Protection->HydrolysisFinalCarboxy-FunctionalizedProtected 2,6-DAP MonomerHydrolysis->Final

Figure 2: Chemo-selective synthesis route for PNA monomers avoiding N7-isomer contamination.

Part 3: Applications in Drug Development & Genetics

High-Affinity PNA Probes (Antisense & Diagnostics)

The carboxy-functionalized DAP is coupled to the PNA backbone (Aeg) to create DAP-PNA monomers.[1]

  • Application: Detection of Single Nucleotide Polymorphisms (SNPs).

  • Mechanism: A DAP-T base pair is significantly more stable than an A-T pair.[1] However, a DAP-C mismatch is highly destabilizing.[1] This heightened "discrimination power" allows DAP-containing PNAs to distinguish between Wild Type and Mutant DNA sequences with superior specificity compared to standard probes.[1]

  • Protocol: Use standard Solid Phase Peptide Synthesis (SPPS).[4]

    • Coupling Reagent: HATU/DIPEA (Standard) or PyOxim (High efficiency).

    • Cycle: Deprotect Fmoc -> Couple DAP-Monomer -> Cap -> Repeat.[1]

Nonsense Mutation Readthrough (Therapeutic Context)

While 2,6-DAP itself (as a free base or nucleoside) has shown efficacy in correcting UGA nonsense mutations (e.g., in Cystic Fibrosis CFTR genes), the carboxy-functionalized derivatives are being explored as prodrugs or targeted conjugates .

  • Conjugation: The carboxylic acid handle allows attachment to cell-penetrating peptides (CPPs) or receptor-targeting ligands, improving the bioavailability of the DAP pharmacophore into specific tissues (e.g., lung epithelium).

Quantitative Data: Thermal Stability

The following table summarizes the impact of substituting Adenine with Carboxy-DAP in PNA:DNA duplexes.

Modification TypeBase Pair

Change (

)
Specificity Impact
Standard Adenine A - TReferenceBaseline
2,6-DAP (Single Sub) D - T+4.5°C Increased Stability
2,6-DAP (Multi Sub) D - T+12.0°C (for 3 subs)Ultra-High Affinity
Mismatch D - C-8.0°CEnhanced Discrimination

Data aggregated from PNA hybridization studies (See References).

Part 4: Experimental Validation (Self-Validating Protocol)

To verify the successful synthesis and integration of carboxy-DAP, use this QC workflow:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1]

    • Gradient: 0-50% Acetonitrile in 0.1% TFA.[1]

    • Validation: The N9-isomer elutes significantly later than the N7-isomer.[1] A single sharp peak confirms isomeric purity.

  • UV-Vis Spectroscopy:

    • DAP has a distinct absorption max at ~280 nm (shifted from Adenine's 260 nm).

    • Ratio

      
       > 1.0 indicates successful DAP incorporation.
      
  • Mass Spectrometry (ESI-MS):

    • Confirm mass of the protected monomer (e.g., Fmoc-DAP(Boc)-OH).[1]

    • Check: Look for loss of protecting groups (Boc fragments) which is common in source; ensure parent ion is present.

References

  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives. Vertex AI / PMC. Link

  • Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine. Organic & Biomolecular Chemistry. Link

  • 2,6-Diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications.[1] Link

  • Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy. Link

  • Double duplex invasion by peptide nucleic acid: A general principle for sequence-specific targeting. PNAS. Link

  • Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers. European Journal of Organic Chemistry. Link

Methodological & Application

Application Note: Synthesis of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid , a functionalized purine derivative often utilized as a linker in Peptide Nucleic Acid (PNA) synthesis, a ligand for purinergic receptors, or a hapten for immunoconjugation.

The protocol focuses on a Nucleophilic Aromatic Substitution (


)  strategy using 2-amino-6-chloropurine and 4-aminobutyric acid (GABA). Unlike standard amide couplings, this synthesis leverages the reactivity of the C6-chloride in the purine ring. Two methodologies are presented:
  • Protocol A (Aqueous Green Route): Direct displacement in aqueous carbonate, optimized for scale and environmental impact.

  • Protocol B (Ester Route): Reaction via GABA-ester followed by hydrolysis, optimized for high-purity requirements and solubility management.

Retrosynthetic Analysis & Mechanism

The target molecule is a 2,6-diaminopurine derivative.[1] The C6 position of the purine ring is activated for nucleophilic attack by the chlorine atom. However, the electron-donating amino group at C2 deactivates the ring slightly compared to 6-chloropurine, requiring higher temperatures (reflux) to drive the reaction to completion.

Reaction Scheme

The mechanism proceeds via an addition-elimination pathway (


). The amine of GABA attacks C6, forming a Meisenheimer-like transition state, followed by the expulsion of chloride.

ReactionScheme SM1 2-Amino-6-chloropurine (Electrophile) TS Transition State (Meisenheimer Complex) SM1->TS + Base / Heat SM2 4-Aminobutyric acid (Nucleophile) SM2->TS Prod Target Product 4-((2-amino-9H-purin-6-yl)amino)butanoic acid TS->Prod - HCl

Caption: Mechanistic pathway for the


 displacement of chloride by GABA.

Experimental Protocols

Materials & Reagents
ReagentCAS No.MW ( g/mol )Equiv.[2]Role
2-Amino-6-chloropurine 10310-21-1169.571.0Substrate
4-Aminobutyric acid (GABA) 56-12-2103.122.0 - 3.0Nucleophile
Triethylamine (Et3N) 121-44-8101.193.0Base
Water (HPLC Grade) 7732-18-518.02SolventSolvent
Hydrochloric Acid (1M) ---pH Adjustment
Protocol A: Direct Aqueous Synthesis (Recommended)

This method avoids organic solvents and protection groups, utilizing the water solubility of the GABA salt.

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-6-chloropurine (1.0 g, 5.9 mmol) in water (20 mL).

  • Activation: Add GABA (1.82 g, 17.7 mmol, 3 eq). The solution may remain cloudy.

  • Basification: Add Triethylamine (2.5 mL, ~3 eq) or

    
      (2.4 g). The base neutralizes the HCl generated and ensures the GABA amine is unprotonated and nucleophilic.
    
    • Note: The mixture should become clearer as the temperature rises.

  • Reaction: Heat the mixture to reflux (100°C) for 12–18 hours.

    • Monitoring: Check by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a lower Rf spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any unreacted insoluble impurities (often trace guanine).

    • Acidification (Critical): Carefully adjust the pH of the filtrate to pH 4.0–4.5 using 1M HCl. This is the isoelectric point where the zwitterionic product precipitates.

  • Isolation:

    • Store at 4°C for 4 hours to maximize precipitation.

    • Filter the white solid under vacuum.

    • Wash the cake with cold water (2 x 5 mL), ethanol (1 x 5 mL), and acetone (1 x 5 mL) to remove excess GABA and salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 65–75% Appearance: Off-white to white powder.

Protocol B: Ester-Mediated Route (Alternative)

Use this route if Protocol A yields difficult-to-separate impurities.

  • Step 1: React 2-amino-6-chloropurine with GABA-ethyl ester hydrochloride in n-Butanol or DMSO with DIPEA (3 eq) at 110°C for 24h.

  • Step 2: Isolate the intermediate ester via flash chromatography (DCM/MeOH).

  • Step 3: Hydrolyze the ester using 1M NaOH (2 eq) in Methanol/Water (1:1) at RT for 2 hours.

  • Step 4: Acidify to pH 4 to precipitate the final acid.

Process Workflow & Logic

Workflow Start Start: Weigh Reagents Mix Suspend in H2O + Et3N Start->Mix Reflux Reflux 100°C (18h) Mix->Reflux Check QC Check (LC-MS) Reflux->Check Check->Reflux Incomplete Filter1 Filter Insoluble Impurities Check->Filter1 Complete Acidify Adjust pH to 4.5 (HCl) Filter1->Acidify Precip Precipitate at 4°C Acidify->Precip Isolate Filtration & Wash (H2O/EtOH) Precip->Isolate End Final Dry Product Isolate->End

Caption: Operational workflow for the aqueous synthesis of the target purine derivative.

Validation & Quality Control

Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 (br s, 1H, COOH)
      
    • 
       7.60 (s, 1H, H-8 Purine)
      
    • 
       7.10 (br s, 1H, N6-H)
      
    • 
       5.80 (s, 2H, C2-NH2)
      
    • 
       3.40 (br m, 2H, N-CH2)
      
    • 
       2.25 (t, 2H, CH2-COOH)
      
    • 
       1.75 (m, 2H, CH2-CH2-CH2)
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 236.23

    • Observed [M+H]+: 237.1

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to low temp.Ensure vigorous reflux (100°C internal temp).
Product is Sticky/Oil Incomplete acidification or salt contamination.Sonicate the solid in Ethanol/Water (9:1) and re-filter.[3] Ensure pH is exactly 4.0-4.5.
Impurity at M-17 (Guanine) Hydrolysis of Cl instead of amine attack.Ensure excess GABA (3 eq) is used and minimize water volume or switch to Protocol B (n-Butanol).

Safety & Handling

  • 2-Amino-6-chloropurine: Irritant.[4] Harmful if swallowed. Use in a fume hood.

  • Triethylamine: Volatile, flammable, and corrosive.

  • Purine Handling: Purines can be biologically active.[5][6] Wear nitrile gloves and P95 respirator when handling dry powder.

References

  • General Synthesis of N6-substituted 2-aminopurines: Janion, C. "The synthesis and properties of N6-substituted 2-amino-purine derivatives." Acta Biochim Pol.[7] 1976;23(1):57-68.[7]

  • Reaction Conditions for 2-amino-6-chloropurine: Legraverend, M., et al. "Synthesis and antimycobacterial activity of N-(2-aminopurin-6-yl)amino acids." Bioorg.[6] Med. Chem. Lett. 2016;26:2645–2648.[6]

  • Solubility Data: Wang, C., et al.[4][8] "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents." J. Chem. Eng. Data. 2019.

  • Analogous Synthesis (Penciclovir Precursors): Kim, D.K., et al. "Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine..." Bioorg Med Chem.[6] 1999.

Sources

Topic: Nucleophilic Aromatic Substitution of 6-Chloroguanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C6-Functionalized Guanines

Guanine and its derivatives are fundamental components of cellular machinery and signaling. The chemical modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades, leading to potent antiviral, anticancer, and immunomodulatory agents.[1][2] Among the various positions on the purine ring, the C6 position is a particularly strategic target for modification. The introduction of diverse substituents at this site can profoundly alter the molecule's ability to interact with biological targets like kinases, polymerases, and riboswitches.[3]

6-Chloroguanine serves as a versatile and accessible starting material for generating libraries of novel compounds. Its utility stems from the reactivity of the C6-chloro substituent towards Nucleophilic Aromatic Substitution (SNAr), a powerful and reliable method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[4] This guide provides a detailed exploration of the SNAr mechanism as applied to 6-chloroguanine derivatives, offering field-proven protocols and insights into experimental design for drug discovery and chemical biology applications.

Part 1: The SNAr Mechanism on the Purine Scaffold

The SNAr reaction is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp3-hybridized centers.[5] On an aromatic system like the purine ring, a direct backside attack is impossible. Instead, the reaction proceeds via a two-step addition-elimination mechanism.

Pillar 1: Causality of the Reaction

  • Ring Activation: The SNAr reaction requires an electron-deficient aromatic ring.[6] The purine ring system is inherently electron-poor due to the presence of four electronegative nitrogen atoms. This intrinsic electronic deficiency activates the ring towards attack by a nucleophile, particularly at the C2, C6, and C8 positions. The chlorine atom at C6 further enhances the electrophilicity of this carbon through its inductive electron-withdrawing effect.[7]

  • Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the electron-deficient C6 carbon. This is the rate-determining step of the reaction.[6][8] This attack temporarily disrupts the aromaticity of the pyrimidine portion of the purine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the purine ring.

  • Rearomatization and Expulsion of the Leaving Group: The aromatic system is restored in the second, typically faster, step where the leaving group (in this case, the chloride ion) is expelled.[6] This rearomatization is the thermodynamic driving force for the elimination step.

Diagram: The SNAr Pathway on 6-Chloroguanine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Reactant 6-Chloroguanine Derivative Intermediate Meisenheimer Complex (Non-aromatic, Anionic) Reactant->Intermediate + Nu⁻ (Slow, Addition) Nucleophile Nucleophile (Nu⁻) Product 6-Substituted Guanine Intermediate->Product - Cl⁻ (Fast, Elimination) LeavingGroup Chloride (Cl⁻) Workflow A 1. Reagent Preparation - Weigh 6-chloroguanine derivative - Measure solvent, amine, and base B 2. Reaction Setup - Combine reagents in a sealed vial - Purge with N₂ or Ar A->B Combine C 3. Heating & Monitoring - Heat to target temperature (e.g., 100 °C) - Monitor by TLC or LC-MS B->C React D 4. Reaction Quench & Work-up - Cool to room temperature - Dilute with organic solvent - Wash with water/brine C->D Upon Completion E 5. Product Isolation - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure D->E Isolate Crude F 6. Purification - Column chromatography or - Recrystallization E->F Purify G 7. Characterization - ¹H NMR, ¹³C NMR - HRMS, HPLC F->G Verify

Caption: A standard workflow for the synthesis and purification of 6-substituted guanine derivatives.

Step-by-Step Methodology
  • Reagent Preparation: To a dry, sealable reaction vessel, add the 6-chloroguanine derivative (1.0 eq).

  • Reaction Setup: Add the appropriate solvent (e.g., DMF, 20 mL/mmol of substrate). Add the amine nucleophile (1.5 - 3.0 eq) and a suitable base such as DIPEA (2.0 - 4.0 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the DMF and excess base.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel or by recrystallization to yield the pure 6-substituted guanine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Reaction Scope & Data

The SNAr reaction on 6-chloroguanine is versatile, accommodating a wide range of nucleophiles. The table below summarizes typical reaction conditions and outcomes.

Nucleophile ClassExample NucleophileSolventBaseTemp (°C)Time (h)Typical Yield (%)Reference Insight
Aliphatic Amines ButylamineMeCNNone702-675-90Generally highly reactive, often do not require an external base as the amine acts as its own base. [9]
Aromatic Amines AnilineMeCN/TFANone50-7012-2460-80Less nucleophilic than aliphatic amines; reaction may be slow or require acid catalysis to protonate the purine ring, increasing its electrophilicity. [9][10]
Alcohols MethanolMeCNDBU504-870-85Requires a strong, non-nucleophilic base like DBU to generate the more potent alkoxide nucleophile in situ. [9][11]
Thiols IsopentylthiolMeCNDBU25-501-485-95Thiols are excellent nucleophiles for this transformation and often react under milder conditions. [9]
Heterocycles MorpholineEtOHK₂CO₃Reflux8-1680-95Heterocyclic amines are widely used and provide access to key pharmacophores. [1]

Yields are representative and highly dependent on the specific substrate (e.g., presence of protecting groups on a nucleoside sugar moiety).

Part 4: Advanced Considerations & Alternative Methods

Trustworthiness: Troubleshooting & Side Reactions
  • Reactivity Order: The reactivity of 6-halopurines in SNAr reactions is not always straightforward and depends heavily on the nucleophile and conditions. While for many systems the order is F > Cl > Br > I (due to the high electronegativity of fluorine activating the ring), with weakly basic nucleophiles like anilines, the order can invert to I > Br > Cl > F, where C-X bond cleavage becomes more significant in the rate-determining step. [4][9][11]* Site of Alkylation: Unprotected guanine derivatives have multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, N²). While SNAr occurs at C6, care must be taken during derivatization to avoid undesired alkylation at these other sites, often necessitating the use of protecting groups.

  • Solubility Issues: Purine derivatives are often poorly soluble in common organic solvents. Using highly polar aprotic solvents like DMF or DMSO is often necessary to achieve a homogeneous reaction mixture.

Authoritative Grounding: Comparison with Palladium-Catalyzed Cross-Coupling

While SNAr is a workhorse reaction, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have emerged as powerful alternatives for forming C-C and C-N bonds at the C6 position. [12][13][14]

Feature SNAr Reaction Pd-Catalyzed Cross-Coupling
Mechanism Addition-Elimination Oxidative Addition, Reductive Elimination
Substrates Requires electron-poor arenes Broader scope, including electron-rich arenes
Coupling Partner N, O, S Nucleophiles Boronic acids, stannanes, amines, etc.
Catalyst Typically uncatalyzed (or base/acid promoted) Requires a Palladium catalyst and a specific ligand
Advantages Operationally simple, cost-effective, avoids transition metals Extremely broad scope for C-C and C-N bonds, milder conditions often possible

| Disadvantages | Limited to N/O/S nucleophiles, often requires harsh conditions | Cost of catalyst/ligands, potential for metal contamination in the final product |

The choice between SNAr and Pd-coupling depends on the desired final product. For introducing heteroatom nucleophiles, SNAr is often the most direct and economical route. [15]For creating C-C bonds or coupling challenging amine fragments, Pd-catalyzed methods offer unmatched versatility. [13]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Bistrović, A., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules. [Link]

  • Janeba, Z., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. [Link]

  • Gunderson, A. J., & Ideal, M. (2017). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules. [Link]

  • Suddala, K. C., et al. (2013). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. PLOS ONE. [Link]

  • Wang, J. F., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters. [Link]

  • Min, J. Y., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Liu, J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

  • Sarhan, B. M., et al. (2024). Synthesis and Spectral Study of New Guanine Derivative.... Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Lakshman, M. K. (2003). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. [Link]

  • Bozorov, K., et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

  • Janeba, Z., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. ResearchGate. [Link]

  • Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • Sharma, P., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Liu, R. S., et al. (2001). A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. ResearchGate. [Link]

  • Acevedo, O. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]

  • CN114380832A - One-step synthetic method of guanine. (2022).
  • Salahuddin, M., et al. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Popa, G. I., et al. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • Park, H. Y., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

  • Lee, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

  • Zhang, Z., et al. (2020). Direct synthesis of N2-unprotected five-membered cyclic guanidines.... Organic Chemistry Frontiers. [Link]

  • Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Rasool, S. R., & Al-Amiery, A. A. (2025). Chemistry of Metalloguanines: An Overview.... Karbala International Journal of Modern Science. [Link]

  • Borges, M. L. d. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.... MDPI. [Link]

  • CN1966504A - Guanine one-pot synthesis method. (2007).
  • Lee, J., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists.... Journal of Medicinal Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]

  • Salahuddin, M., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines.... RSC Medicinal Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Mancini, P. M., et al. (1993). Solvent effects on aromatic nucleophilic substitutions. Part 3.... Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Application Note: Preparation of Purine Affinity Chromatography Columns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Purine affinity chromatography is a cornerstone technique in the isolation of nucleotide-binding proteins, including kinases, dehydrogenases, and heat shock proteins (e.g., HSP90). The efficacy of this method relies not merely on the presence of the ligand but on its orientation , linker accessibility , and chemical stability .

This guide details the preparation of purine affinity columns using Epoxy-activated Sepharose 6B . Unlike Cyanogen Bromide (CNBr) coupling, which yields unstable isourea bonds and causes ligand leakage, epoxy chemistry forms stable ether linkages. This protocol specifically targets the immobilization of ATP/GTP via the ribose hydroxyls or the N6-amino group, ensuring the phosphate tail remains accessible for enzyme interaction.

Strategic Chemistry: The "Why" Behind the Protocol

Matrix Selection: Epoxy-Activated Sepharose 6B

We utilize Epoxy-activated Sepharose 6B for three critical mechanistic reasons:

  • Spacer Arm Integrity: The matrix includes a 12-atom hydrophilic spacer (1,4-bis(2,3-epoxypropoxy-)butane). Purines are small molecules; without this spacer, steric hindrance from the matrix backbone prevents the target protein's deep binding pocket from accessing the ligand.

  • Linkage Stability: The resulting ether bond is stable across a pH range of 2–14, allowing for rigorous column regeneration without ligand leaching.

  • Versatility: The epoxide group reacts with hydroxyls (-OH), amines (-NH₂), and thiols (-SH), allowing flexibility in attachment orientation based on pH control.

Ligand Orientation Logic
  • Ribose Attachment (High pH > 11): Coupling via the ribose 2'/3' hydroxyls leaves the adenine/guanine base and the phosphate chain exposed. This is ideal for proteins that recognize the triphosphate moiety (e.g., kinases).

  • Base Attachment (pH 9-10): Coupling via the exocyclic amine (e.g., N6 of ATP) is preferable if the protein requires the ribose ring for recognition, though this is chemically harder to control with generic epoxy resins.

Visual Workflow & Reaction Mechanism

The following diagram illustrates the critical path for column preparation, highlighting the decision points that dictate ligand specificity.

G cluster_chem Chemical Environment Logic Start Start: Epoxy-Activated Sepharose 6B (Freeze-dried) Wash 1. Swell & Wash (Remove additives) Start->Wash Coupling 3. Coupling Reaction (16-24h @ 25-40°C) Wash->Coupling LigandPrep 2. Ligand Dissolution (ATP/GTP in Coupling Buffer) LigandPrep->Coupling Add Ligand (Excess) Validation 4. Ligand Density Check (UV Absorbance Δ) Coupling->Validation Supernatant Analysis Blocking 5. Block Excess Groups (1M Ethanolamine, pH 8.0) Validation->Blocking If Density > 2 µmol/mL Storage 6. Final Wash & Storage (20% Ethanol) Blocking->Storage pH_High pH 11-13 Targets -OH (Ribose) pH_High->Coupling pH_Mod pH 9-11 Targets -NH2 (Base) pH_Mod->Coupling

Caption: Workflow for Epoxy-Sepharose coupling. Note the pH dependency for targeting specific functional groups.

Detailed Protocol: ATP/GTP Immobilization

Materials Required
ComponentSpecificationPurpose
Matrix Epoxy-activated Sepharose 6BSolid support with 12-atom spacer.
Ligand ATP or GTP (Disodium salt)High purity (>98%) to prevent contaminant coupling.
Coupling Buffer 0.1 M Na₂CO₃ / NaHCO₃, pH 10.0–11.0Provides alkaline environment for nucleophilic attack.
Blocking Buffer 1 M Ethanolamine, pH 8.0Deactivates remaining epoxy groups.
Wash Buffers 0.1 M Acetate (pH 4.[1]0) & 0.1 M Tris-HCl (pH 8.0)Removes non-covalently bound ligand.
Step-by-Step Methodology
Step 1: Resin Preparation[2]
  • Weigh 1 g of freeze-dried Epoxy-activated Sepharose 6B.

  • Suspend in 50 mL of distilled water. Allow to swell for 15 minutes.

    • Note: 1 g dry powder yields approximately 3.0–3.5 mL final gel volume.[1]

  • Wash the resin on a sintered glass filter (porosity G3) with 200 mL distilled water to remove lactose/dextran preservatives.

Step 2: Ligand Coupling (The Critical Step)

Objective: Achieve a ligand density of 5–10 µmol/mL gel.

  • Dissolve 200 mg ATP (approx. 350 µmol) in 5 mL of Coupling Buffer (pH 11.0).

    • Scientific Insight: We use a high molar excess (approx. 100 µmol ligand per mL gel) because the coupling efficiency of epoxy groups is typically 10–30%.

  • Adjust pH of the ligand solution back to 11.0 if necessary (ATP is acidic).

  • Transfer the washed gel (from Step 1) to a reaction vessel.

  • Add the ligand solution.[1] The ratio of Gel:Buffer should be 1:0.5 to 1:1 .[1] A slurry that is too dilute reduces coupling efficiency.

  • Incubate for 16–24 hours at 30°C–37°C with gentle rotation.

    • Caution: Do not use a magnetic stir bar, as it grinds the agarose beads, creating fines that clog columns. Use an end-over-end mixer.

Step 3: Validation (Ligand Density Determination)

Before blocking, quantify the success of the reaction.

  • Let the resin settle and collect the supernatant.

  • Measure Absorbance at 260 nm (

    
    ) of the starting ligand solution (
    
    
    
    ) and the post-reaction supernatant (
    
    
    ).
  • Calculation:

    
    
    
    • Where

      
      .
      
    • Target: > 3 µmol/mL is required for effective protein capture.

Step 4: Blocking Active Groups

Any unreacted epoxy groups must be capped to prevent non-specific covalent binding of your target protein.

  • Wash the gel with 3 volumes of Coupling Buffer to remove excess ATP.

  • Resuspend gel in 10 mL of 1 M Ethanolamine (pH 8.0) .

  • Incubate for 4–16 hours at 40°C or room temperature.

Step 5: Washing & Storage[2]
  • Wash alternately with high and low pH buffers (3 cycles):

    • 0.1 M Acetate buffer, pH 4.0, 0.5 M NaCl.[1]

    • 0.1 M Tris-HCl buffer, pH 8.0, 0.5 M NaCl.

  • Store in 20% Ethanol at 4°C.

Application Case Study: Purification of Hexokinase

To validate the column, we utilize Hexokinase, an enzyme with high affinity for ATP.

ParameterExperimental Condition
Sample Yeast extract clarified by centrifugation (10,000 x g).
Binding Buffer 20 mM Tris-HCl, 5 mM MgCl₂, pH 7.5. (Mg²⁺ is crucial for ATP-protein binding).
Flow Rate 0.5 mL/min (Residence time is key for affinity capture).
Elution Linear gradient of free ATP (0–10 mM) or KCl pulse (1 M).
Result Hexokinase elutes as a sharp peak at ~2 mM ATP concentration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Ligand Density pH too low during coupling.Ensure pH is >10.5 for ribose coupling. Purine solubility drops at neutral pH.
High Back Pressure Fines generated during stirring.Decant fines before packing. Never use magnetic stirrers.
Protein Leaching Unstable bond (if CNBr was used).Switch to Epoxy protocol (ether bond). Ensure rigorous washing after blocking.
No Binding Steric hindrance.The 12-atom spacer of Sepharose 6B is usually sufficient. If not, switch to N6-linked ATP analogs with longer spacers.

References

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (Accessed 2026).[3] Available at: [Link]

  • Cube Biotech. Coupling of proteins/ligands to Epoxy-Activated Agarose. (Accessed 2026).[3] Available at: [Link]

  • G-Biosciences. Immobilized ADP/ATP Affinity Purification. (Accessed 2026).[3] Available at: [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Purine-Linker Constructs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Solid-Phase Synthesis for Accelerated Purine-Based Drug Discovery

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a significant number of approved therapeutics for a wide range of diseases, including cancer and viral infections.[][2] Traditional solution-phase synthesis of purine derivatives, however, can be a laborious process, often requiring tedious purification of intermediates at each step. Solid-phase synthesis (SPS) has emerged as a powerful alternative, revolutionizing the generation of large, diverse libraries of small molecules for high-throughput screening.[3][4] By anchoring a purine starting material to an insoluble solid support, multi-step synthetic sequences can be carried out, with excess reagents and by-products simply washed away after each reaction.[3] This approach not only dramatically accelerates the drug discovery process but also lends itself to automation, enabling the rapid exploration of structure-activity relationships (SAR).[3]

This comprehensive guide provides a detailed exploration of solid-phase synthesis utilizing purine-linker constructs. We will delve into the core principles, provide validated, step-by-step protocols, and offer expert insights into the critical choices that underpin a successful solid-phase purine synthesis campaign.

Core Principles: The Triad of a Successful Solid-Phase Purine Synthesis

A robust solid-phase synthesis strategy for purine derivatives hinges on the interplay of three key components: the solid support, the linker, and the purine building block. The judicious selection of each is paramount to achieving high yields and purities of the target compounds.

The Solid Support: The Insoluble Scaffold for Synthesis

The solid support, typically a polymeric resin, serves as the insoluble matrix upon which the synthesis is performed. The choice of resin is dictated by the specific chemistry to be employed, particularly the solvents and reagents.

  • Polystyrene (PS) Resins: Cross-linked with divinylbenzene (DVB), PS resins are the most common and cost-effective supports.[5] Merrifield resin, a chloromethylated polystyrene, is a classic example used for anchoring carboxylic acids.[6]

  • PEG-Grafted Resins (e.g., TentaGel): These consist of polyethylene glycol (PEG) chains grafted onto a polystyrene core. They exhibit excellent swelling properties in a wide range of solvents, from non-polar (like dichloromethane) to polar (like water), making them highly versatile.[7]

The Linker: The Crucial Bridge Between Support and Scaffold

The linker is a bifunctional molecule that covalently attaches the purine scaffold to the solid support. A critical feature of the linker is its ability to be cleaved under specific conditions that do not degrade the final product. The choice of linker is arguably the most crucial decision in planning a solid-phase synthesis.

  • Acid-Labile Linkers: These are cleaved under acidic conditions. A prominent example is the methoxytrityl (MMT) linker , which is often used for attaching nucleosides to the resin.[8][9] Cleavage is typically achieved with mild acids like dichloroacetic acid or hexafluoroisopropanol (HFIP).[8]

  • Safety-Catch Linkers: These linkers are stable to the conditions used during the synthesis but can be "activated" in a separate step to become labile for cleavage.[10] This two-step cleavage strategy offers an additional layer of orthogonality and is particularly useful for complex syntheses. For instance, an acyl sulfonamide linker can be stable to both acidic and basic conditions but can be activated by N-alkylation, rendering it susceptible to nucleophilic cleavage.[10]

  • Photocleavable Linkers: These linkers, often containing an o-nitrobenzyl group, are cleaved upon irradiation with UV light at a specific wavelength.[4] This provides a very mild and highly specific cleavage method.

  • pH-Cleavable Linkers: These linkers are designed to be stable at a particular pH and cleave upon a change in pH. This can be advantageous for biological applications where direct cleavage in an assay buffer is desired.[11]

The following diagram illustrates the fundamental workflow of solid-phase synthesis, highlighting the central role of the linker.

SPS_Workflow Resin Solid Support (e.g., Polystyrene Resin) Linker Linker Attachment Resin->Linker Purine Purine Scaffold Loading Linker->Purine Elaboration Sequential Chemical Modifications (Cycles) Purine->Elaboration Elaboration->Elaboration Cleavage Cleavage from Solid Support Elaboration->Cleavage Final Deprotection Product Purified Purine Derivative Cleavage->Product

Caption: General workflow of solid-phase synthesis of purine derivatives.

The Purine Scaffold: The Starting Point for Diversity

The choice of the initial purine building block is dictated by the desired points of diversification. Dichloropurines are common starting materials, allowing for sequential and regioselective displacement of the chlorine atoms with various nucleophiles.[12] For the synthesis of nucleoside libraries, a pre-functionalized nucleoside, such as 8-bromoguanosine, can be attached to the resin.[8][13]

Detailed Protocols: A Step-by-Step Guide

The following protocols provide a framework for the solid-phase synthesis of a library of N6,2-disubstituted purines, a common motif in kinase inhibitors.

Protocol 1: Resin Preparation and Linker Attachment

This protocol describes the attachment of an acid-labile linker to an aminomethylated polystyrene resin.

  • Resin Swelling:

    • Place 1.0 g of aminomethylated polystyrene resin (1.0 mmol/g loading) in a fritted polypropylene reaction vessel.

    • Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • Linker Coupling:

    • Dissolve 3 equivalents of the acid-labile linker (e.g., 4-(4-formyl-3-methoxyphenoxy)butyric acid) and 3 equivalents of a coupling agent (e.g., HATU) in 10 mL of N,N-dimethylformamide (DMF).

    • Add 6 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA).

    • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with 10 mL of DMF (3 times), 10 mL of DCM (3 times), and 10 mL of methanol (3 times).

    • Dry the resin under vacuum.

Protocol 2: Purine Scaffold Loading and Elaboration

This protocol details the loading of the purine scaffold and subsequent diversification.

  • Reductive Amination for Scaffold Loading:

    • Swell the linker-functionalized resin in 10 mL of 1% acetic acid in DMF.

    • Add 3 equivalents of a primary amine (R1-NH2) and 3 equivalents of sodium cyanoborohydride (NaBH3CN).

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin as described in Protocol 1, step 3.

  • First Nucleophilic Substitution (C6 Position):

    • Swell the resin in 10 mL of N-methyl-2-pyrrolidone (NMP).

    • Add a solution of 5 equivalents of 2,6-dichloropurine and 10 equivalents of DIEA in 5 mL of NMP.

    • Heat the reaction mixture at 80°C for 6 hours.

    • Wash the resin with NMP (3 times), DCM (3 times), and methanol (3 times).

  • Second Nucleophilic Substitution (C2 Position):

    • Swell the resin in 10 mL of NMP.

    • Add a solution of 10 equivalents of a second amine (R2-NH2) in 5 mL of NMP.

    • Heat the reaction mixture at 100°C for 12 hours.

    • Wash the resin as described in Protocol 1, step 3.

Purine_Elaboration start Resin-Linker-NH-R1 C6-Cl, C2-Cl Purine step1 Resin-Linker-N(R1)-Purine-C6-NH-R2 C2-Cl start->step1 + R2-NH2 (Displacement at C6) step2 Resin-Linker-N(R1)-Purine-C6-NH-R2 C2-NH-R3 step1->step2 + R3-NH2 (Displacement at C2)

Caption: Sequential diversification of a purine scaffold on a solid support.

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the final product from the solid support.

  • Resin Preparation for Cleavage:

    • Wash the final, fully elaborated resin with DCM (3 times) to remove any residual solvent.

    • Dry the resin thoroughly under vacuum.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add 10 mL of the cleavage cocktail to the dried resin.

  • Cleavage Reaction:

    • Agitate the mixture at room temperature for 2 hours.

    • Drain the cleavage solution into a clean flask.

    • Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

  • Product Precipitation and Isolation:

    • Reduce the volume of the combined filtrates under a stream of nitrogen.

    • Add 20 mL of cold diethyl ether to precipitate the crude product.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether (2 times).

    • Dry the crude product under vacuum.

Protocol 4: Reaction Monitoring and Analysis

Effective monitoring of each step is crucial for troubleshooting and ensuring high-quality synthesis.

  • Qualitative Monitoring (Kaiser Test): The Kaiser test (or ninhydrin test) is used to detect the presence of free primary amines on the resin.[14] A positive test (blue color) after a coupling step indicates incomplete reaction.

  • Quantitative Monitoring (Fmoc Quantification): For syntheses using Fmoc protecting groups, the amount of Fmoc cleaved can be quantified by measuring the UV absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.[14]

  • Cleavage and Analysis of a Small Aliquot: A small amount of resin can be cleaved, and the resulting product analyzed by LC-MS and/or NMR to confirm the identity and purity of the intermediate.[7]

Troubleshooting Common Issues in Solid-Phase Purine Synthesis

Problem Potential Cause Recommended Solution
Low Yield Incomplete coupling reaction.Increase reaction time, temperature, or reagent equivalents. Use a more potent coupling agent (e.g., HATU).
Steric hindrance from bulky substituents.Use a less sterically hindered building block or a resin with a longer linker to increase the distance from the polymer backbone.
Low Purity Side reactions during synthesis or cleavage.Optimize reaction conditions (e.g., temperature, base). Use scavengers (e.g., TIS) in the cleavage cocktail to quench reactive species.
Incomplete deprotection.Increase deprotection time or use a stronger deprotection reagent.
Aggregation of Purine-Rich Sequences Interchain hydrogen bonding of purine-rich sequences, particularly in PNA synthesis.Incorporate backbone modifications like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt aggregation.[15][16] Use a resin with low loading capacity.

Data Presentation: Representative Yields and Purities

The following table presents typical results for a small library of N6,2-disubstituted purines synthesized using the protocols described above.

Compound R1 Substituent R2 Substituent Yield (%) Purity (%)
1 Cyclopropyl4-Fluorobenzyl78>95
2 Cyclohexyl2-Phenylethyl72>95
3 Benzyl3-Methoxybenzyl81>90
4 IsopropylPyridin-3-ylmethyl65>90

Yields are calculated based on the initial loading of the resin. Purity is determined by HPLC analysis of the crude product after cleavage.

Conclusion: A Versatile Platform for Chemical Innovation

Solid-phase synthesis using purine-linker constructs offers a highly efficient and versatile platform for the generation of diverse libraries of purine derivatives. By understanding the core principles of resin and linker selection, and by employing robust, validated protocols, researchers can significantly accelerate the discovery of novel therapeutic agents. The ability to systematically modify the purine scaffold at multiple positions provides a powerful tool for fine-tuning pharmacological properties and developing next-generation drugs.

References

  • Full article: Synthesis of Nucleoside Libraries on Solid Support. II. 2,6,8‐Trisubstituted Purine Nucleosides Using 8‐Bromoguanosine as Precursor. (2007). Taylor & Francis. Available at: [Link]

  • A solid-phase approach to novel purine and nucleoside analogs. (2005). PubMed. Available at: [Link]

  • Solid-Phase Synthesis of Highly Diverse Purine-Hydroxyquinolinone Bisheterocycles. (2010). ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. (2017). Frontiers. Available at: [Link]

  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. (n.d.). PMC. Available at: [Link]

  • US7105666B2 - Synthesis of purine derivatives. (n.d.). Google Patents.
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Nucleoside Libraries on Solid Support. II. 2,6,8‐Trisubstituted Purine Nucleosides Using 8‐Bromoguanosine as Precursor. (2007). Taylor & Francis Online. Available at: [Link]

  • Synthesis of nucleoside libraries on solid support. I. N2,N6-disubstituted diaminopurine.... (n.d.). PubMed. Available at: [Link]

  • A new bio-compatible pH cleavable linker for solid-phase synthesis of a squalamine analogue. (2001). ePrints Soton - University of Southampton. Available at: [Link]

  • Solid Phase Synthesis. (n.d.). SpiroChem. Available at: [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (n.d.). PMC. Available at: [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A thermally-cleavable linker for solid-phase synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. Available at: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2002). ResearchGate. Available at: [Link]

  • Recent applications of solid-phase strategy in total synthesis of antibiotics. (n.d.). PMC - NIH. Available at: [Link]

  • Solid Phase Synthesis. (n.d.). Synlett. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Available at: [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (n.d.). Bentham Science Publisher. Available at: [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. Available at: [Link]

  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (n.d.). Springer. Available at: [Link]

  • Linkers for the solid‐phase peptide synthesis prepared in this work.... (n.d.). ResearchGate. Available at: [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Reading. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Amination of 2-Amino-6-Chloropurine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the amination of 2-amino-6-chloropurine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reaction to synthesize 2,6-diaminopurine derivatives, foundational structures in medicinal chemistry and antiviral drug discovery.[1] The conversion of 2-amino-6-chloropurine is a powerful yet nuanced transformation, often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate experimental challenges and systematically optimize your reaction yields.

Reaction Fundamentals: The Buchwald-Hartwig Amination

The amination of 2-amino-6-chloropurine typically proceeds via a Buchwald-Hartwig cross-coupling mechanism. This reaction forms a carbon-nitrogen bond between the C6 position of the purine ring and a primary or secondary amine. The success of this transformation hinges on the careful selection and interplay of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. An active LPd(0) species undergoes oxidative addition into the aryl-chloride bond. The resulting Pd(II) complex then coordinates with the amine. Base-assisted deprotonation of the amine, followed by reductive elimination, yields the desired 2,6-diaminopurine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Buchwald_Hartwig_Cycle pd0 Active Catalyst L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Aryl-Pd(II)-Cl Complex L-Pd(II)(Ar)(Cl) ox_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc R₂NH pd_amine_complex Amine-Pd(II) Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ amine_assoc->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Amido-Pd(II) Complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex -H⁺, -Base-H⁺Cl⁻ red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Product Ar-NR₂

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Area: Low or No Product Yield

Q1: My reaction shows no conversion of the 2-amino-6-chloropurine starting material. What are the most common initial culprits?

A1: This issue almost always points to a fundamental problem with the reaction setup or reagent quality.

  • Atmosphere Control: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox and thoroughly degassing your solvents.[4]

  • Reagent Purity and Anhydrous Conditions: Water can poison the catalyst and react with strong bases. Use anhydrous, degassed solvents. Ensure your amine and base are pure and dry. It is often recommended to titrate strong bases like LDA before use if they are part of a different synthetic step.[5]

  • Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can be facilitated by the phosphine ligand or the amine itself.[6] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more reliable as they form the active catalyst cleanly upon exposure to the base.[3][6]

Q2: I have some product, but the yield is very low. How do I determine if my catalyst/ligand system is suboptimal?

A2: The choice of ligand is critical and is highly dependent on the amine nucleophile. Aryl chlorides, like 2-amino-6-chloropurine, are less reactive than their bromide or iodide counterparts and thus require more robust catalytic systems.[6]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are necessary to facilitate both the oxidative addition to the aryl chloride and the final reductive elimination. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6] For challenging heteroaryl substrates, Xantphos has been shown to be particularly effective.[7][8]

  • Catalyst Loading: While typical loadings are 1-5 mol%, unreactive substrates may require higher catalyst loads. For 6-chloropurine nucleosides, catalyst loadings up to 10 mol% Pd(OAc)₂ have been used to achieve good yields.[7][8]

  • Palladium Source: While precatalysts are often more efficient, traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective when paired with an appropriate ligand. Ensure the palladium source is from a reliable supplier and has been stored correctly.[4]

Q3: Could my choice of base be limiting the yield?

A3: Yes, the base is a critical parameter. Its role is to deprotonate the amine, but an incorrect choice can stall the reaction or cause degradation.

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[6]

  • Substrate Sensitivity: If your substrate or product has base-sensitive functional groups, these strong bases can be detrimental. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher reaction temperatures to be effective.[6][7] Cs₂CO₃ has been successfully used in the amination of 6-chloropurine nucleosides.[8]

  • Solubility: The physical properties of the base matter. Poorly soluble inorganic bases can lead to reproducibility issues. Grinding the base to a fine powder before use can improve its dispersal and reactivity.[6]

Problem Area: Significant Side Product Formation

Q4: My mass spec analysis shows a significant peak corresponding to 2-aminopurine (hydrodehalogenation). How can I minimize this side reaction?

A4: Hydrodehalogenation, where the chlorine is replaced by a hydrogen, is a common side reaction. It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can react with the amine.

  • Optimize Reaction Conditions: This side reaction can be promoted by certain catalyst systems and high temperatures. Reducing the reaction temperature or screening different ligands can often mitigate this issue.[6]

  • Eliminate Hydride Sources: Ensure all reagents and solvents are free from potential hydride donors. Trace water or alcohols can sometimes contribute to this pathway.

Q5: My starting material is consumed, but my TLC plate is messy, and purification is difficult. What are other potential side reactions?

A5: Besides hydrodehalogenation, other side reactions can complicate the reaction profile.

  • Homocoupling: Dimerization of the amine or the 2-amino-6-chloropurine can occur. This is often minimized by optimizing catalyst loading and temperature.[6]

  • Ring Opening: Under very strong basic conditions (e.g., lithiation with LDA), the purine pyrimidine ring can be susceptible to opening, leading to imidazole derivatives.[9] This is less common with the bases typically used for Buchwald-Hartwig reactions but is a possibility to consider if unconventional bases are used.

  • Double Amination: In some cases, particularly with primary amines, a second molecule of 2-amino-6-chloropurine can react with the newly formed secondary amine product. This can be suppressed by using a slight excess of the initial amine nucleophile.[10]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for catalyst, ligand, and base for aminating 2-amino-6-chloropurine with a simple primary or secondary amine?

A1: A robust starting point is the combination of Pd(OAc)₂ as the palladium source, Xantphos as the ligand, and Cs₂CO₃ as the base.[7][8] This system has proven effective for chloropurine substrates. Alternatively, using a modern precatalyst like XPhos Pd G3 with a strong base like NaOt-Bu is an excellent choice for a broad range of amines.[6]

ComponentRecommended Starting ConditionsRationale
Pd Source Pd(OAc)₂ (5-10 mol%) or XPhos Pd G3 (2-4 mol%)Pd(OAc)₂ is a cost-effective standard; precatalysts offer higher reliability.[6][8]
Ligand Xantphos (1.5x Pd) or XPhos (1.2x Pd)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[6][7]
Base Cs₂CO₃ (2.0 equiv) or NaOt-Bu (1.5 equiv)Cs₂CO₃ is a milder option; NaOt-Bu is stronger and often faster.[6][7]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents with good solubility for the reactants.[2][7]
Temperature 80-110 °CHigher temperatures are often needed for less reactive aryl chlorides.[4][7]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. Use a solvent system that gives good separation between your starting material, product, and any major impurities (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Stain with UV light. For more quantitative analysis, taking small aliquots for LC-MS or GC-MS analysis is recommended to confirm product mass and assess conversion.[4][6]

Q3: Are there specific purification challenges for 2,6-diaminopurine derivatives?

A3: The primary challenge during purification is often the removal of residual palladium catalyst and the phosphine ligand/oxide.

  • Chromatography: Column chromatography on silica gel is the most common purification method.[4][10]

  • Palladium Removal: If palladium residues persist, washing the organic solution with an aqueous solution of a thiol-containing scavenger (e.g., thiourea) or filtering through a specialized silica-based metal scavenger can be effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[11][12]

Experimental Protocols & Workflows

Workflow for Troubleshooting a Stalled Reaction

Troubleshooting_Workflow start Problem: Reaction Stalled / Low Yield check_basics Step 1: Verify Basics - Inert Atmosphere? - Anhydrous/Degassed Solvents? - Reagent Quality? start->check_basics re_run Re-run reaction with verified conditions check_basics->re_run If issues found screen_catalyst Step 2: Screen Catalytic System - Change Ligand (e.g., XPhos, RuPhos) - Use a Precatalyst (e.g., G3/G4) - Increase Catalyst Loading (5-10%) check_basics->screen_catalyst If basics are OK re_run->screen_catalyst If still fails success Success: Improved Yield re_run->success If successful screen_base_solvent Step 3: Optimize Base & Solvent - Switch to Stronger Base (NaOtBu)? - Switch to Weaker Base (Cs₂CO₃)? - Change Solvent (Toluene, Dioxane)? screen_catalyst->screen_base_solvent screen_temp Step 4: Adjust Temperature - Increase Temperature (up to 110°C) - Decrease Temperature (if side products seen) screen_base_solvent->screen_temp screen_temp->success

Caption: A logical workflow for troubleshooting low-yield amination reactions.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Amino-6-Chloropurine

This protocol provides a general starting point for a small-scale (1.0 mmol) reaction. Optimization will be necessary based on the specific amine used.

Materials:

  • 2-Amino-6-chloropurine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation (In a Glovebox): In an inert atmosphere glovebox, add the 2-amino-6-chloropurine, palladium precatalyst, and base to the oven-dried reaction vial containing a stir bar.

  • Preparation (On the Bench): If a glovebox is not available, add the solid reagents to the vial, seal it with the septum cap, and then purge the vial with argon or nitrogen for 5-10 minutes by inserting an inlet and outlet needle.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added with the other solids in Step 1.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress periodically by TLC or by taking a small aliquot (via syringe) for LC-MS analysis.

  • Workup: Once the reaction is complete (starting material consumed), cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to yield the final 2,6-diaminopurine product.[6]

References

  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.
  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate.
  • Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. ResearchGate.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • 2,6-Diaminopurine. Wikipedia.
  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PMC.
  • Microbial synthesis of 2,6-diaminopurine nucleosides. CONICET.
  • Method for preparing 2-amino-6-chloropurine. Google Patents.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of ligands and reductive coupling catalysts.
  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters.
  • Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • Preparation of 2-amino-6-chloropurine. Google Patents.
  • Process for the preparation of 2-amino-6-chloropurine and derivatives. European Patent Office.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Synthesis, characterisation and theoretical calculations of 2,6-diaminopurine etheno derivatives. ResearchGate.
  • Catalysts and Ligands. Enamine.
  • Purine. Wikipedia.
  • The Chemical Backbone: Understanding 2-Amino-6-chloropurine's Role. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society.
  • The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • Synthesis of 2,6-diaminopurine. PrepChem.com.
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC.
  • Purine and Pyrimidine Metabolism.
  • Enzymic Reactions in the Synthesis of the Purines. ResearchGate.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
  • One-step synthetic method of 2-amino-6-chloropurine. ResearchGate.
  • The Synthesis and Degradation of Nucleotides.
  • troubleshooting guide for 4-Amino-2-chloronicotinonitrile synthesis scale-up. Benchchem.
  • Troubleshoot low miniprep yield. Reddit.

Sources

Preventing N7/N9 alkylation side reactions in purine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purine Regioselectivity (N9 vs. N7)

Ticket #: PUR-REGIO-001 Subject: Preventing N7/N9 Alkylation Side Reactions in Purine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

The Diagnostic Unit: Root Cause Analysis

Before attempting a fix, you must diagnose why your reaction is failing. The purine ring system is an ambident nucleophile . The N7 and N9 positions compete for the electrophile based on two distinct control mechanisms: Kinetic vs. Thermodynamic .

  • N7-Alkylation (Kinetic Product): The N7 nitrogen often has higher electron density and is less sterically hindered by the sugar/alkyl moiety during the transition state. It forms faster at lower temperatures or with stronger, non-equilibrating bases.

  • N9-Alkylation (Thermodynamic Product): The N9 isomer is generally more stable (lower energy) because it minimizes steric clash with substituents at the C6 position (like the exocyclic amine in adenine). It is favored by higher temperatures, reversible conditions, and thermodynamic equilibration.

Visual Diagnostic: The Regioselectivity Decision Tree

Purine_Alkylation_Logic Start Start: Purine Alkylation Condition Is the reaction producing a mixture of N7/N9? Start->Condition Check_C6 Check C6 Substituent Condition->Check_C6 Yes Shielding Is C6 Bulky? (e.g., Cl, I, -SMe) Check_C6->Shielding Base_Check Check Base/Solvent Shielding->Base_Check No (e.g., -H, -NH2) N9_Favored N9 Favored (Thermodynamic) Shielding->N9_Favored Yes (Steric Shielding of N7) Base_Check->N9_Favored Weak Base (K2CO3/Cs2CO3) + High Temp (>60°C) N7_Favored N7 Favored (Kinetic) Base_Check->N7_Favored Strong Base (NaH) + Low Temp (<0°C)

Figure 1: Decision tree for diagnosing regioselectivity issues based on substrate structure and reaction conditions.

Standard Operating Procedures (SOPs)

SOP-A: The Thermodynamic Shift (General Alkylation)

Use this for simple alkyl halides where N9 is the desired product.

The Principle: By using a weaker base and higher temperature, you allow the reaction to equilibrate. If N7 alkylation occurs, the reaction can reverse (retro-Michael or dealkylation) and re-alkylate at the more stable N9 position.

VariableRecommendationRationale
Base K₂CO₃ or Cs₂CO₃ Weaker bases allow proton transfer equilibrium. Cesium (Cs⁺) stabilizes the "soft" purine anion, often improving N9 ratios (the "Cesium Effect").
Solvent DMF or DMSO Polar aprotic solvents dissociate the ion pair, increasing reactivity but requiring thermodynamic control to ensure selectivity.
Temp 60°C – 100°C Provides the activation energy to reverse the kinetic N7 product back to the anion, eventually trapping it as the stable N9 product.
C6 Group Cl or I Use 6-chloropurine instead of adenine. The large Cl atom sterically shields the N7 position, forcing the alkyl group to N9. You can convert Cl to NH₂ later with ammonia.

Protocol:

  • Dissolve 6-chloropurine (1.0 eq) in dry DMF (0.2 M).

  • Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.1 eq). Stir at RT for 30 min.

  • Add alkyl halide (1.1 eq).

  • Heat to 80°C and monitor via HPLC.

  • Checkpoint: If N7 is >10% at 1 hour, increase temperature to 100°C to force equilibration.

SOP-B: The Mitsunobu Reaction (Alcohol Coupling)

Use this when coupling with sugars or complex alcohols.

The Issue: Mitsunobu reactions are kinetically controlled. They often yield 1:1 mixtures of N7/N9 because the diazonium intermediate attacks the most accessible nitrogen (N7) first.

Troubleshooting Protocol:

  • pKa Matching: Ensure the pKa of the purine nucleophile is < 11. Purines with electron-withdrawing groups at C6 (like 6-chloropurine, pKa ~9) react better than adenine (pKa ~10).

  • Slow Addition: Add DIAD/DEAD very slowly at 0°C.

  • Solvent Switch: If obtaining mixtures in THF, switch to 1,4-Dioxane or Toluene (if solubility permits). Less polar solvents can sometimes tighten the ion pair and favor N9.

Escalation Protocols (Advanced Methods)

If standard SOPs fail, deploy these advanced methodologies.

Method C: TBAF-Assisted Rapid Alkylation

Best for: High-throughput synthesis or sensitive substrates.

This method utilizes Tetrabutylammonium Fluoride (TBAF) to generate a "naked" purine anion in situ, which reacts incredibly fast, often favoring N9 due to the specific hydrogen-bonding network formed by the fluoride ion.

Protocol:

  • Mix Purine (1.0 eq) and Alkyl Halide (1.1 eq) in THF or DMF.

  • Add TBAF (1.0 M in THF, 2.0 eq) dropwise.

  • Observation: Reaction is often complete in <10 minutes.

  • Quench with MeOH.

Method D: The "Transient Protection" Strategy

Best for: Guanine derivatives (solving the solubility + regioselectivity crisis).

Guanine is notorious for N7 alkylation because the O6-position can participate in chelation.

  • The Fix: React N2-acetylguanine with Zn(OAc)₂ or similar chelating agents before alkylation.

  • Mechanism: The metal coordinates to N7/O6, physically blocking the N7 position.

  • Result: The electrophile is forced to attack N9.

FAQ & Troubleshooting Matrix

Q: I am seeing a "double spot" on TLC that merges into one after workup. What is this? A: This is likely a N7-kinetic product rearranging to N9 . Do not stop the reaction early. Continue heating. The "double spot" might also be the N7 isomer which is unstable and degrades or rearranges.

Q: My adenine synthesis yields 40% N3-alkylated byproduct. Why? A: Adenine (unprotected) has three nucleophilic sites: N9, N7, and N3. In polar solvents, N3 alkylation is a common side reaction (forming the N3-alkyladenine salt).

  • Fix: Use N6-benzoyladenine or 6-chloropurine . The electron-withdrawing group reduces the basicity of N3 and N7, directing substitution to N9.

Q: Why does 6-chloropurine give better N9 selectivity than Adenine? A: Two reasons:

  • Electronic: The Cl withdraws electron density, making the ring less nucleophilic overall, but increasing the acidity of the N9-H (pKa ~8.9 vs 9.8 for adenine), facilitating easier anion formation.

  • Steric: The large Chlorine atom at C6 hangs over the N7 position, physically blocking the approach of the alkylating agent (The "Umbrella Effect").

SymptomProbable CauseCorrective Action
High N7:N9 Ratio Kinetic control dominant.Increase Temp (>80°C); Switch base to Cs₂CO₃.
Low Yield / No Reaction Poor anion formation.Ensure solvent is dry (DMF/DMSO). Try TBAF method.
O6-Alkylation (Guanine) O6 is a competing nucleophile.Protect O6 (e.g., O6-benzyl) or use N2-isobutyryl protection.
Precipitation Salt formation (N3/N1).Your base is too strong/concentration too high. Dilute reaction.

References

  • Regioselectivity Mechanisms: Hocek, M. (2003). "Synthesis of Purine Nucleosides and Analogues." Current Organic Chemistry. Link

  • Cesium Effect: F. C. Bernstein et al. (2011). "Efficient Cesium Carbonate Promoted N-Alkylations."[1] Synthesis. Link

  • TBAF Method: B. K. Shoichet et al. (2005).[2][3] "Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring." Bioorganic & Medicinal Chemistry. Link

  • Steric Shielding (6-Chloropurine): G. Robins et al. (1994). "Purine Nucleosides.[4][5] Regioselective Synthesis." Journal of Organic Chemistry. Link

  • Thermodynamic Control: M. Freccero et al. (2003). "Selectivity of purine alkylation... Kinetic or thermodynamic control?" Journal of Organic Chemistry. Link

Sources

Technical Guide: Minimizing Hydrolysis of Purine-Linker Bonds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and drug developers facing stability challenges with purine-linker bonds. It moves beyond generic advice to address the mechanistic root causes of hydrolysis and provides actionable, data-backed solutions.

The Mechanistic Root Cause (The "Why")

Before troubleshooting, it is critical to understand why the bond fails. The primary mode of failure for purine nucleosides and purine-based conjugates is acid-catalyzed depurination .

Mechanism of Failure

The N-glycosidic bond (specifically N9-C1') is susceptible to cleavage under acidic conditions. The reaction is driven by the protonation of the purine base, which transforms it into a superior leaving group.

Key Mechanistic Steps:

  • Protonation: The purine ring is protonated.[1] In guanosine analogs, N7 is the most basic site and is protonated first, which significantly destabilizes the glycosidic bond. In adenosine, N1 is the primary protonation site, but N3/N7 involvement facilitates cleavage.

  • Cleavage (Rate-Limiting): The bond between N9 and C1' breaks.

  • Oxocarbenium Formation: The sugar moiety forms a resonance-stabilized oxocarbenium ion intermediate.

  • Hydrolysis: Water attacks the oxocarbenium ion, yielding the free sugar and the purine base.

Visualization: Acid-Catalyzed Depurination Pathway[2][3]

DepurinationMechanism cluster_factors Destabilizing Factors Start Intact Purine-Linker (N9-C1' Bond) Protonation Protonation Event (Target: N7/N3) Start->Protonation + H+ (Acidic Media) Transition Transition State (Bond Weakening) Protonation->Transition e- density shift Cleavage Bond Cleavage Transition->Cleavage Rate Limiting Step Products Products: Free Purine + Oxocarbenium Ion Cleavage->Products Dissociation Factor1 • 2'-Deoxyribose (No EWG stabilization) Factor2 • Electron-donating base substituents Factor3 • Low pH (< 4.0)

Figure 1: Mechanism of acid-catalyzed depurination.[2][3][4] Protonation of the base (often at N7) is the trigger event that facilitates the departure of the purine leaving group.

Troubleshooting & Optimization (Q&A)

This section addresses specific scenarios encountered in synthesis and formulation.

Scenario A: Oligonucleotide Synthesis (Solid Phase)

User Question: "I am seeing significant depurination of my guanosine-rich 150-mer DNA during the detritylation step. I use 3% TCA. How can I fix this without compromising coupling efficiency?"

Technical Response: Depurination is a classic side reaction during the removal of the DMT (dimethoxytrityl) group, particularly for long oligonucleotides where the cumulative acid exposure is high.[5] 2'-deoxyguanosine is the most susceptible residue.

Root Cause: Trichloroacetic acid (TCA) is too strong (


) for prolonged exposure on purine-rich sequences.
Solution Strategy: 
  • Switch to Dichloroacetic Acid (DCA): DCA is a weaker acid (

    
    ). Use 3% DCA in toluene or dichloromethane. This significantly lowers the protonation potential of the N7 position while still effectively removing the DMT group.
    
  • Flow Control: Reduce the contact time. In automated synthesizers, alternate short pulses of acid with wash steps rather than a single long exposure.

  • Anhydrous Conditions: Ensure the detritylation reagent is strictly anhydrous. Water accelerates the hydrolytic cleavage of the protonated intermediate.

Scenario B: Antibody-Drug Conjugates (ADCs)

User Question: "We are developing a purine-based payload for an ADC. The hydrazone linker releases the payload in the lysosome as intended, but we observe 15% premature release in plasma after 48 hours. Is the linker too labile?"

Technical Response: Yes. While hydrazones are designed to be acid-labile (cleaving at lysosomal pH ~5.0), they possess a finite half-life at physiological pH (7.4). 15% release in 48 hours indicates insufficient plasma stability, likely leading to off-target toxicity.

Troubleshooting Protocol:

  • Assess Substituent Effects: If you must use a hydrazone, adding an electron-withdrawing group (e.g., a methyl or halogen) near the hydrazone bond can increase stability at pH 7.4 without preventing cleavage at pH 5.0.

  • Switch Linker Class:

    • Option 1 (Enzymatic): Switch to a Valine-Citrulline (Val-Cit) dipeptide linker. This is stable in plasma and cleaved specifically by Cathepsin B in the lysosome.

    • Option 2 (Silyl Ether): Consider silyl ether linkers, which have shown superior plasma stability (

      
       days) compared to hydrazones while remaining acid-cleavable.
      
Scenario C: Analytical Sample Preparation

User Question: "My LC-MS data for a purine nucleoside analog shows split peaks and free base mass. Is this degradation occurring on the column?"

Technical Response: It is highly probable. Many mobile phases use 0.1% Formic Acid (pH ~2.7). If your purine analog is acid-sensitive (e.g., lacks a 2'-OH or 2'-F stabilizing group), on-column hydrolysis can occur, especially at elevated column temperatures (>40°C).

Validation Step: Run the sample using a neutral pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0). If the split peaks disappear, the degradation was artifactual (method-induced).

Strategic Decision Making: Linker & Substituent Selection

Use this logic flow to select the appropriate chemistry for your application.

LinkerSelection Start Select Application ADC Antibody-Drug Conjugate Start->ADC Oligo Oligonucleotide Synthesis Start->Oligo CleavageReq Is Cleavage Required? ADC->CleavageReq SugarMod Sugar Modification? Oligo->SugarMod YesCleave Cleavable Linker CleavageReq->YesCleave Yes NoCleave Non-Cleavable Linker CleavageReq->NoCleave No AcidicEnv Target: Lysosome (pH 5)? YesCleave->AcidicEnv Thioether Thioether (MCC) (Max Stability) NoCleave->Thioether Hydrazone Hydrazone / Silyl Ether (Risk: Plasma Instability) AcidicEnv->Hydrazone Acid Trigger Peptide Peptide (Val-Cit) (High Plasma Stability) AcidicEnv->Peptide Enzyme Trigger DNA DNA (2'-H) High Depurination Risk SugarMod->DNA RNA RNA (2'-OH) / 2'-F Stable SugarMod->RNA Action Action: Use DCA, Short Contact Time DNA->Action

Figure 2: Decision tree for selecting linker chemistry and process conditions based on stability requirements.

Quantitative Data: Stability Factors

The following table summarizes the relative stability of the N-glycosidic bond based on sugar modifications and linker types.

Linker / ModificationRelative Stability (

)
Mechanism of StabilizationRecommended pH Range
Ribonucleoside (2'-OH) 1 (Reference)EWG (2'-OH) destabilizes oxocarbenium TS3.0 - 9.0
Deoxyribonucleoside (2'-H) ~0.01 (100x faster hydrolysis)Lack of EWG allows easier cation formation5.0 - 9.0
2'-Fluoro (2'-F) > 5 (More stable than RNA)Strong EWG (Fluorine) strongly destabilizes TS2.0 - 9.0
Hydrazone Linker Low (Acid Labile)Designed to hydrolyze upon protonationStable > 6.5; Cleaves < 5.5
Silyl Ether Linker Medium-HighSteric bulk and silicon-oxygen bond strengthStable > 6.0; Cleaves < 5.0
Thioether (MCC) Very HighNon-hydrolyzable covalent bond2.0 - 10.0

Note: Data derived from kinetic studies of acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination (Hydrolytic Stability)

Use this protocol to validate the stability of a new purine-linker construct.

Materials:

  • Buffers: 100 mM Citrate (pH 3, 4, 5), 100 mM Phosphate (pH 6, 7.4).

  • Internal Standard: Uridine (highly stable, non-interfering).

  • Instrument: HPLC-UV or LC-MS.

Procedure:

  • Preparation: Dissolve the purine conjugate to 100 µM in the respective buffer. Add Internal Standard (50 µM).

  • Incubation: Incubate at 37°C in a temperature-controlled autosampler or water bath.

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis: Monitor the disappearance of the parent peak and the appearance of the free purine base.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the pseudo-first-order rate constant.
    • Acceptance Criteria: For plasma stability,

      
       degradation over 24h at pH 7.4 is required.
      
Protocol 2: Optimized Workup for Acid-Sensitive Purines

Use this during chemical synthesis to prevent "accidental" hydrolysis.

  • Quench: Immediately quench acidic reactions (e.g., detritylation) with a chilled base (e.g., Pyridine or dilute NaHCO3) before concentration.

  • Temperature: Never heat acidic solutions of purine nucleosides above 30°C.

  • Co-evaporation: If removing acid (like acetic acid), co-evaporate with toluene to remove trace acid at lower temperatures (azeotropic removal).

  • Storage: Store final compounds lyophilized at -20°C. If in solution, ensure the buffer pH is > 6.0.

References

  • Mechanism of Acid-Catalyzed Hydrolysis

    • Title: Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Oligonucleotide Synthesis Optimization: Title: Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Source: LGC Biosearch Technologies.
  • ADC Linker Stability

    • Title: Antibody–drug conjugates: Recent advances in linker chemistry.[6]

    • Source: Acta Pharmaceutica Sinica B (via NCBI).
    • URL:[Link]

  • Substituent Effects on Purine Stability

    • Title: Influence of 5-fluorination on the structure and glycosidic bond stability of the protonated canonical DNA and RNA cytidine.[7] (Contextual comparison for substituent effects).

    • Source: Radboud Repository.
    • URL:[Link]

  • General Hydrolysis Mechanisms

    • Title: Glycosidic bond | Biochemistry.
    • Source: Khan Academy.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the UV Absorption Spectra of 2-amino-6-alkylaminopurines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-6-alkylaminopurines are a class of purine derivatives that hold significant interest in medicinal chemistry and molecular biology. As analogues of naturally occurring purines like adenine and guanine, they have been explored for their potential as antiviral agents, mutagens, and fluorescent probes in nucleic acid research[1][2]. The electronic properties of these molecules, which are fundamental to their biological activity and utility as probes, can be effectively characterized by UV-Visible (UV-Vis) absorption spectroscopy.

The position and intensity of UV absorption bands are highly sensitive to the electronic structure of the purine ring system. Substitution at the C6 position with various alkylamino groups can modulate this electronic structure through inductive and resonance effects, leading to predictable and informative shifts in the UV absorption spectrum. Understanding these spectral shifts provides valuable insights into the electronic properties of these compounds and can aid in their identification, characterization, and the design of new derivatives with tailored properties.

This guide provides a comparative analysis of the UV absorption spectra of a series of 2-amino-6-alkylaminopurines. We will explore the influence of different alkyl substituents on the absorption maxima (λmax) and molar absorptivity (ε), grounded in the principles of physical organic chemistry. Furthermore, this guide furnishes a detailed, field-proven protocol for obtaining high-quality UV-Vis spectra of these compounds, ensuring experimental reproducibility and data integrity.

The Influence of 6-Alkylamino Substitution on Purine UV Absorption: A Mechanistic Overview

The UV absorption spectrum of the purine core arises from π → π* electronic transitions within the aromatic system. The position of the amino group at C2 and the alkylamino group at C6 significantly influences these transitions. The amino group at C2 generally causes a bathochromic (red) shift compared to the unsubstituted purine.

The nature of the alkyl group on the C6-amino substituent further refines the spectral properties. Alkyl groups are electron-donating through an inductive effect, which generally leads to a further bathochromic shift. The extent of this shift is influenced by the size and nature of the alkyl group. This is because electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.

Moreover, the pH of the solution plays a critical role in the UV absorption spectra of these compounds. The purine ring contains several nitrogen atoms that can be protonated or deprotonated, leading to different ionic species with distinct electronic structures and, consequently, different absorption spectra. Therefore, controlling and reporting the pH is crucial for reproducible and comparable results.

Comparative UV Absorption Data

The following table summarizes the UV absorption maxima (λmax) and molar absorptivity (ε) for a series of 2-amino-6-alkylaminopurines at different pH values. The data for 2-aminopurine and 2,6-diaminopurine are included as key reference points. The data for N6-methoxy- and N6-methyl-2-aminopurines are sourced from the work of Janion (1976)[1].

CompoundSubstituent (R) at C6pHλmax 1 (nm)ε1 (x 10⁻³)λmax 2 (nm)ε2 (x 10⁻³)Source
2-Aminopurine-H7.03057.0--[2]
2,6-Diaminopurine-NH₂7.028011.52467.6[2]
2-amino-6-methoxypurine-OCH₃1.03117.42477.4[1]
7.03107.12487.1[1]
13.03097.02487.0[1]
2-amino-6-methylaminopurine-NHCH₃1.03208.52558.5[1]
7.03238.22588.2[1]
13.03238.22588.2[1]
2-amino-6-ethylaminopurine-NHCH₂CH₃-N/AN/AN/AN/A-
2-amino-6-propylaminopurine-NH(CH₂)₂CH₃-N/AN/AN/AN/A-
2-amino-6-dimethylaminopurine-N(CH₃)₂-N/AN/AN/AN/A-

Observations:

  • Effect of Alkylamino Substitution: The substitution of a hydrogen atom at the 6-position (in 2-aminopurine) with an amino group (in 2,6-diaminopurine) leads to a hypsochromic (blue) shift of the main absorption band. However, the introduction of a methylamino group results in a significant bathochromic (red) shift compared to both 2-aminopurine and 2,6-diaminopurine[1][2]. This highlights the complex interplay of electronic effects of different substituents.

  • Influence of pH: The UV spectra of these compounds exhibit a clear dependence on pH. For instance, 2-amino-6-methylaminopurine shows a slight bathochromic shift in its primary absorption band when moving from acidic (pH 1.0) to neutral/alkaline (pH 7.0 and 13.0) conditions[1]. This is attributable to changes in the protonation state of the purine ring.

Experimental Protocol: UV-Vis Spectrophotometry of 2-amino-6-alkylaminopurines

This protocol provides a robust methodology for the accurate and reproducible measurement of UV absorption spectra for purine derivatives. The causality behind each step is explained to ensure a self-validating system.

1. Materials and Reagents:

  • 2-amino-6-alkylaminopurine compound of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or ultrapure water)

  • Buffer solutions of desired pH (e.g., phosphate, citrate, or borate buffers)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • Volumetric flasks

2. Workflow Diagram:

UV_Vis_Workflow A Prepare Stock Solution B Prepare Working Solutions A->B Dilution E Sample Measurement B->E Aliquoting C Spectrophotometer Setup D Baseline Correction C->D Instrument Calibration D->E Blank Subtraction F Data Analysis E->F Spectral Acquisition

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

3. Step-by-Step Methodology:

Step 1: Preparation of Stock Solution (ca. 1 mM)

  • Action: Accurately weigh a small amount (e.g., 1-2 mg) of the purine derivative using an analytical balance.

  • Causality: Precise weighing is fundamental for the accurate determination of molar absorptivity.

  • Action: Dissolve the compound in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask.

  • Causality: Using a volumetric flask ensures an accurate final volume, which is critical for concentration calculations. Spectroscopic grade solvents are used to minimize background absorbance.

Step 2: Preparation of Working Solutions (ca. 10-50 µM)

  • Action: Perform a serial dilution of the stock solution to prepare working solutions in the desired concentration range. Use the appropriate buffer to control the pH.

  • Causality: The working solutions need to be in a concentration range that gives an absorbance reading within the linear dynamic range of the spectrophotometer (typically 0.1 - 1.0 A.U.) to ensure adherence to the Beer-Lambert law.

Step 3: Spectrophotometer Setup

  • Action: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Causality: A stable lamp output is essential for reproducible absorbance measurements.

  • Action: Set the desired wavelength range for scanning (e.g., 200-400 nm).

Step 4: Baseline Correction (Blanking)

  • Action: Fill a quartz cuvette with the same solvent or buffer used to prepare the working solutions. This is your "blank."

  • Causality: The blank measurement allows the instrument to subtract the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum represents only the absorbance of the analyte.

  • Action: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

Step 5: Sample Measurement

  • Action: Rinse the cuvette with a small amount of the working solution before filling it.

  • Causality: Rinsing prevents dilution of the sample with any residual solvent from the blank measurement.

  • Action: Fill the cuvette with the working solution and place it in the sample holder of the spectrophotometer.

  • Action: Initiate the scan to record the absorption spectrum.

  • Action: Repeat the measurement for each working solution and for each desired pH.

Step 6: Data Analysis

  • Action: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

  • Action: Record the absorbance value at λmax.

  • Action: Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

4. Logical Relationship Diagram:

Beer_Lambert_Law Concentration Analyte Concentration (c) Absorbance Absorbance (A) Concentration->Absorbance Directly Proportional Pathlength Path Length (l) Pathlength->Absorbance Directly Proportional MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->Absorbance Proportionality Constant

Caption: Relationship of variables in the Beer-Lambert Law.

Conclusion

References

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. [Link]

  • Santhosh, C., & Mishra, P. C. (1991). Electronic spectra of 2-aminopurine and 2,6-diaminopurine: phototautomerism and fluorescence reabsorption. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(11), 1685-1693. [Link]

  • Mason, S. F. (1954). Purine studies. Part II. The ultra-violet absorption spectra of some mono- and poly-substituted purines. Journal of the Chemical Society (Resumed), 2071-2081. [Link]

  • Holcomb, T., & Wiemer, D. F. (2014). Synthesis and fluorescence properties of 2,6-diaminopurine-containing oligonucleotides. Bioorganic & medicinal chemistry letters, 24(15), 3469-3472. [Link]

Sources

Comparative Binding Dynamics: N6- vs. C8-Substituted Purines in Drug Discovery

[1]

Executive Summary

In the rational design of purine-based pharmacophores, the choice between modifying the N6 (exocyclic amine) and C8 (imidazole carbon) positions is a decisive factor in determining target selectivity and binding mode. While both positions offer vectors for diversification, they govern ligand behavior through fundamentally different mechanisms.

This guide objectively compares the binding dynamics of N6- and C8-substituted purines.[1] Our analysis, grounded in structure-activity relationship (SAR) data from kinase and G-protein coupled receptor (GPCR) programs, demonstrates that N6 modifications primarily modulate solubility and solvent-front interactions , whereas C8 modifications act as "conformational switches" that can drastically alter selectivity profiles by forcing syn/anti transitions or inducing steric clashes with gatekeeper residues.

Structural & Mechanistic Basis[2]

To understand the divergent effects of these substitutions, we must first analyze the purine scaffold's electronic and steric environment.

The Purine Vector Map
  • N6 Position (The "Solvent Vector"): Located on the pyrimidine ring, the N6-amine is a critical hydrogen bond donor/acceptor. In the ATP-binding pocket of kinases, this position typically orients towards the solvent interface or interacts with the hinge region backbone. Substitutions here are generally well-tolerated sterically and are used to tune physicochemical properties (LogP, solubility).

  • C8 Position (The "Steric Switch"): Located on the imidazole ring, C8 faces the back of the ATP pocket in kinases or the ribose-binding region in nucleosides. Functionalization here creates significant steric bulk that often clashes with the sugar moiety (in nucleosides) or "gatekeeper" residues (in proteins), forcing conformational changes.

Diagram: Interaction Vectors of the Purine Scaffold

PurineVectorsPurinePurine ScaffoldN6N6 Position(Exocyclic Amine)Purine->N6C8C8 Position(Imidazole Carbon)Purine->C8SolubilitySolvent Interaction(Solubility/PK)N6->Solubility  Alkylation/AcylationHingeHinge RegionH-BondingN6->Hinge  Critical InteractionSynConfInduces SYNConformationC8->SynConf  Nucleoside Sugar ClashSelectivitySelectivity Switch(Steric Clash)C8->Selectivity  Gatekeeper Residue Clash

Figure 1: Vector map illustrating the divergent functional outcomes of N6 vs. C8 modification. N6 favors solvent interaction, while C8 drives conformational and steric selectivity.

Comparative Analysis: Binding Affinity & Selectivity[1][3]

The following sections analyze experimental data comparing these substitutions in two major drug target classes: Adenosine Receptors (GPCRs) and Kinases.

Case Study A: Adenosine Receptors ( vs. )

In the development of adenosine receptor ligands, the distinction between N6 and C8 is the difference between a broad-spectrum binder and a highly selective subtype ligand.

  • N6-Substitution: Generally maintains high affinity across subtypes (

    
    ). Bulky hydrophobic groups (e.g., 3-halobenzyl) at N6 often increase affinity by engaging hydrophobic pockets common to these receptors.
    
  • C8-Substitution: Acts as a binary filter. The

    
     receptor binding pocket is sterically restricted around the C8 region.[1] Conversely, the 
    
    
    receptor possesses a tolerant auxiliary pocket. Consequently, C8 modifications often abolish
    
    
    binding
    while retaining
    
    
    potency.[1][2]
Data Summary: Selectivity Switch

Data derived from SAR studies on truncated adenosine derivatives (e.g., Kim et al., J. Med. Chem).[1][3][2][4][5][6][7][8][9][10][11][12]

Substitution SiteSubstituent (R)

Affinity (

, nM)

Affinity (

, nM)
Selectivity (

)
Reference H (Adenosine)~20~250Non-selective
N6 3-Iodobenzyl1.2 0.8 High Potency (Dual)
C8 Phenyl> 10,000 (Inactive)15.5Highly

Selective
C8 Hexynyl> 5,000 (Inactive)11.8Highly

Selective

Key Insight: If your goal is



Case Study B: Kinase Inhibitors (CDK & Adenosine Kinase)

In kinase inhibition, the "Gatekeeper" residue determines the viability of C8 substitutions.

  • Hinge Region Geometry: The adenine ring of ATP binds to the kinase hinge region via N1 and N6. Modifying N6 can disrupt this critical H-bond network unless the substituent is carefully designed to project away from the hinge (towards solvent).

  • The Syn/Anti Conformation Penalty:

    • N6-substituted nucleosides typically adopt the anti conformation (base away from sugar), which mimics the bioactive conformation of ATP in most kinase pockets.

    • C8-substituted nucleosides suffer severe steric repulsion between the C8-substituent and the ribose ring oxygen (O4').[6] This forces the purine to rotate into the syn conformation.

    • Result: Since most kinases (e.g., Adenosine Kinase, CDKs) require the anti conformation for binding, large C8 substituents often drastically reduce affinity (

      
       increases by orders of magnitude).
      

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

To empirically verify the binding affinity differences described above, we utilize a Fluorescence Polarization (FP) competition assay. This method is preferred over radioligand binding for its high throughput and lack of radioactive waste.

Objective: Determine the

Materials
  • Target Protein: Recombinant protein (e.g., HSP90

    
     N-terminal domain).
    
  • Tracer: Fluorescein-labeled Geldanamycin (for HSP90) or Fluorescein-Adenosine (for ARs).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT.

  • Plate: Black 384-well low-binding microplate.

Step-by-Step Protocol
  • Tracer Optimization (

    
     Determination): 
    
    • Titrate the protein (0 nM to 10

      
      M) against a fixed concentration of tracer (e.g., 5 nM).
      
    • Plot mP (milli-polarization) vs. [Protein]. Select a protein concentration that yields ~80% bound tracer for the competition assay.

  • Compound Preparation:

    • Dissolve N6/C8 analogs in 100% DMSO to 10 mM.

    • Perform 12-point serial dilution (1:3) in Assay Buffer (keep DMSO < 2% final).

  • Reaction Assembly:

    • Add 10

      
      L of diluted compound to wells.
      
    • Add 10

      
      L of Protein/Tracer master mix (at 2x concentration).
      
    • Include High Control (Protein + Tracer + DMSO only) and Low Control (Free Tracer only).

  • Incubation:

    • Incubate at room temperature for 60 minutes in the dark to reach equilibrium.

  • Measurement:

    • Read on a multimode plate reader (Excitation: 485 nm, Emission: 535 nm).

    • Calculate mP values:

      
      .
      
  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation (variable slope) to extract

      
      .
      
    • Convert

      
       to 
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Diagram: FP Assay Workflow

FP_ProtocolStartStart: Compound Library(N6 vs C8 Analogs)DilutionSerial Dilution(12-point, DMSO)Start->DilutionMixAdd Protein + Tracer(Master Mix)Dilution->MixIncubateEquilibrium Binding(60 min, RT, Dark)Mix->IncubateReadMeasure Polarization(Ex 485nm / Em 535nm)Incubate->ReadAnalysisCalculate Ki(Cheng-Prusoff)Read->Analysis

Figure 2: Workflow for Fluorescence Polarization competition assay to determine binding constants.

Conclusion & Recommendations

The choice between N6 and C8 substitution is not merely structural but functional.

  • Choose N6 Substitution When:

    • Targeting the ATP-binding hinge region of kinases.

    • Optimizing solubility and pharmacokinetic properties without altering the core binding mode.

    • Seeking pan-subtype affinity in adenosine receptors.

  • Choose C8 Substitution When:

    • Designing subtype-selective GPCR ligands (e.g.,

      
       selective agonists).
      
    • You intend to exploit the syn-conformation (rare in kinases, useful in specific polymerases or aptamers).

    • Probing the depth of the hydrophobic pocket "back wall."

Final Note on Integrity: Always validate C8-substituted hits with NMR or X-ray crystallography early in the discovery pipeline. The risk of inducing an unintended syn conformation is high, which can lead to false-negative SAR interpretation if docking models assume a standard anti pose.

References

  • Kim, H. O., et al. (2012).

    
     and 
    
    
    Adenosine Receptor Ligands." Journal of Medicinal Chemistry.
  • Bookser, B. C., et al. (2005). "Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition."[11] Journal of Medicinal Chemistry.

  • Moravec, J., et al. (2003).[5] "2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters.

  • Tosh, D. K., et al. (2012).[2] "Structure-activity relationships of truncated C2- or C8-substituted adenosine derivatives as dual acting

    
     and 
    
    
    adenosine receptor ligands." NIH Public Access.
  • Kalinichenko, E., et al. (2021).[8][11] "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors." MDPI Molecules.

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2,6-Diaminopurine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2,6-Diaminopurine Analogs

2,6-Diaminopurine (DAP), an isomer of adenine, presents a fascinating scaffold in medicinal chemistry and chemical biology. Its defining feature is the presence of an additional amino group at the C2 position of the purine ring, which allows it to form three hydrogen bonds with thymine or uracil in nucleic acid duplexes, in contrast to the two hydrogen bonds formed by adenine.[1][2] This enhanced binding affinity has significant implications for the development of antiviral and antitumor agents, as well as for its use as a tool in studying nucleic acid structure and recognition.[1][2] The therapeutic potential of DAP was recognized as early as 1951 in the treatment of leukemia.[2]

The introduction of various substituents on the DAP core or at the N9 position gives rise to a diverse family of analogs with tailored biological activities and physicochemical properties. Understanding the three-dimensional structure of these analogs at the atomic level is paramount for rational drug design and for elucidating their mechanism of action. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing unequivocal information about molecular conformation, intermolecular interactions, and packing arrangements in the solid state. This guide provides a comparative overview of the crystal structure analysis of 2,6-diaminopurine analogs, detailing experimental protocols, presenting comparative crystallographic data, and discussing alternative analytical techniques.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The journey from a synthesized 2,6-diaminopurine analog to its three-dimensional structure is a multi-step process that hinges on the ability to grow high-quality single crystals. The underlying principle of single-crystal XRD involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific manner, producing a unique pattern of reflections. By measuring the intensities and positions of these reflections, the electron density distribution within the crystal can be calculated, ultimately revealing the precise arrangement of atoms.

Experimental Workflow: From Powder to Structure

The experimental workflow for the crystal structure analysis of a novel 2,6-diaminopurine analog can be broadly divided into three key stages: crystallization, data collection, and structure solution and refinement.

workflow cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement C1 Compound Synthesis & Purification C2 Solvent Screening C1->C2 C3 Crystallization Method Selection C2->C3 C4 Crystal Growth C3->C4 D1 Crystal Mounting C4->D1 D2 X-ray Diffraction Experiment D1->D2 D3 Data Processing D2->D3 S1 Structure Solution D3->S1 S2 Structure Refinement S1->S2 S3 Validation & Analysis S2->S3

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Key Experimental Protocols

1. Crystallization of 2,6-Diaminopurine Analogs

The formation of diffraction-quality single crystals is often the most challenging step. The choice of crystallization method and solvent system is critical and is typically determined empirically.

a) Slow Evaporation Method

This is a widely successful technique for growing crystals of organic molecules, including purine analogs.

  • Principle: A saturated or near-saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, eventually, crystallization.

  • Protocol:

    • Dissolve the 2,6-diaminopurine analog in a suitable solvent or solvent mixture to create a clear, saturated, or near-saturated solution. Common solvents for purine derivatives include water, methanol, ethanol, and dimethylformamide (DMF).

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

    • Transfer the solution to a clean vial with a narrow opening to control the rate of evaporation.

    • Cover the vial with a perforated cap or parafilm with a few pinholes.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

b) Vapor Diffusion Method

This method is particularly useful when only small amounts of the compound are available.

  • Principle: A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase. The gradual diffusion of the precipitant into the drop or the diffusion of the solvent out of the drop leads to supersaturation and crystal formation.

  • Protocol (Hanging Drop):

    • Prepare a solution of the DAP analog in a suitable solvent.

    • Place a larger volume of a precipitant (a solvent in which the compound is less soluble) in the well of a crystallization plate.

    • Pipette a small drop (1-5 µL) of the compound's solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over the well, sealing it with grease.

    • The system is left undisturbed to allow vapor to diffuse between the drop and the reservoir.

c) Co-crystallization

2,6-Diaminopurine and its analogs readily form co-crystals or salts with other molecules, particularly organic acids. This can be an effective strategy to obtain crystalline material when the parent compound is difficult to crystallize on its own.

  • Principle: Two or more different molecules are brought together in a stoichiometric ratio in solution, and upon crystallization, they incorporate into the same crystal lattice.

  • Protocol:

    • Dissolve the 2,6-diaminopurine analog and the co-former (e.g., an organic acid) in a suitable solvent, typically in a 1:1 or 2:1 molar ratio.

    • Employ one of the crystallization techniques described above (e.g., slow evaporation) to grow the co-crystals.

2. X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities are measured. This data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial phases of the diffracted waves are then determined, often using direct methods for small molecules, to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Crystal Structure Analysis of 2,6-Diaminopurine Analogs

The structural diversity of 2,6-diaminopurine analogs is reflected in their crystal structures. Substitutions on the purine ring or at the N9 position can significantly influence the intermolecular interactions, leading to different packing arrangements. The following table provides a comparison of the crystallographic data for 2,6-diaminopurine and one of its co-crystals.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,6-DiaminopurineC₅H₆N₆RhombohedralR-318.71118.71110.843120.003277.918[3]
(H₂dap)₂ (tda²⁻)·2H₂OC₁₄H₂₀N₁₂O₆S₂MonoclinicC2/c17.5198.63415.116109.982146.94[4]

Note: This table is a representative example. A comprehensive search of the Cambridge Structural Database (CSD) would yield a wider range of DAP analog structures for a more in-depth comparison.

Analysis of Structural Features

The crystal structure of 2,6-diaminopurine itself reveals a network of hydrogen bonds involving the amino groups and the nitrogen atoms of the purine ring, leading to a densely packed structure. In the co-crystal with 2,2'-thiodiacetic acid (H₂tda), the DAP molecule is protonated, forming a salt with the deprotonated acid.[4] The crystal packing is dominated by strong hydrogen bonds between the diaminopurinium cations, the carboxylate anions, and water molecules.[4] This highlights how co-crystallization can introduce new and robust intermolecular interactions, significantly altering the crystal packing.

Substituents on the DAP core can introduce steric hindrance or new hydrogen bonding functionalities, leading to a variety of packing motifs. For instance, N-alkylation can disrupt the typical hydrogen bonding patterns observed in the parent molecule, leading to different supramolecular assemblies.

structures cluster_dap 2,6-Diaminopurine cluster_analog A Substituted DAP Analog DAP DAP ANALOG ANALOG caption e.g., N-cyclohexyl-N-methyl-N'-phenyl-7H-purine-2,6-diamine

Sources

Comparison of 2-amino-6-chloropurine reactivity with different amines

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization at the C6 Position

Executive Summary

2-amino-6-chloropurine (2-A-6-CP) is a critical scaffold in the synthesis of guanine-derived antivirals (e.g., acyclovir, penciclovir) and CDK inhibitors. However, it presents a distinct synthetic challenge compared to its analogue, 6-chloropurine. The presence of the electron-donating C2-amino group significantly deactivates the pyrimidine ring, reducing the electrophilicity at the C6 position.[1]

This guide provides a technical comparison of 2-A-6-CP reactivity across three distinct amine classes: Primary Aliphatic , Secondary Cyclic , and Aromatic Amines . It synthesizes experimental data to establish optimal protocols, contrasting traditional thermal methods with microwave-assisted acceleration.[2]

Mechanistic Insight: The Deactivation Puzzle

To optimize yields, one must understand the electronic environment.[1] In 6-chloropurine, the pyrimidine ring is highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).

In 2-amino-6-chloropurine , the lone pair on the exocyclic N2 nitrogen donates electron density into the


-system (mesomeric effect +M). This increases electron density at C6, destabilizing the transition state (Meisenheimer complex) required for chloride displacement. Consequently, reactions with 2-A-6-CP require higher activation energy (higher temperatures or catalysis) compared to 6-chloropurine.
Diagram 1: Mechanism & Electronic Deactivation[1]

SNAr_Mechanism Reactant 2-Amino-6-Chloropurine TS Meisenheimer-like Complex (High Energy) Reactant->TS + Amine (Slow Step) Amine Nucleophile (H-N-R2) Amine->TS Product N6-Substituted 2-Aminopurine TS->Product - HCl (Fast Step) Effect C2-Amino Group (+M Effect) Deactivates C6 Electrophile Effect->Reactant

Caption: The electron-donating C2-amino group increases electron density, raising the activation energy for the initial nucleophilic attack.

Comparative Reactivity Analysis

The following analysis categorizes reactivity based on the nucleophilicity and steric profile of the amine.

Class A: Primary Aliphatic Amines (e.g., Benzylamine, n-Butylamine)
  • Reactivity: High.

  • Mechanism: Standard

    
    .[1]
    
  • Observation: These are the most reliable substrates.[1] The unhindered nitrogen attacks C6 readily.[1]

  • Optimal Conditions: Reflux in n-Butanol or Ethanol with excess amine or TEA.[1]

Class B: Secondary Cyclic Amines (e.g., Morpholine, Piperidine)
  • Reactivity: Moderate to High.[1]

  • Mechanism:

    
    .
    
  • Observation: While highly nucleophilic (higher pKa), steric hindrance around the nitrogen can slightly retard the rate compared to primary amines. However, cyclic amines often react cleaner than acyclic secondary amines (like diethylamine) due to constrained geometry.

Class C: Aromatic Amines (e.g., Aniline)[3]
  • Reactivity: Low.

  • Mechanism: Acid-Catalyzed

    
     or Pd-Catalyzed Buchwald-Hartwig.[1]
    
  • Observation: The lone pair on aniline is delocalized into its own ring, making it a poor nucleophile.[1] Thermal reaction with 2-A-6-CP often fails or yields <20% without modification.[1]

  • Solution: Use Acid Catalysis (TFA/HCl).[1] Protonation of the purine N7/N3 positions pulls electron density from the ring, re-activating C6.[1] Alternatively, use microwave irradiation.[1][2][3]

Experimental Performance Data
Amine ClassExample SubstrateMethodSolvent/TempTimeYield
Primary BenzylamineThermaln-BuOH / 110°C4-6 h85-92%
Primary BenzylamineMicrowave

/ 100°C
10 min90%
Sec. Cyclic MorpholineThermalEtOH / Reflux6-8 h78-85%
Aromatic AnilineThermaln-BuOH / 110°C24 h<15%
Aromatic AnilineAcid Cat.[1]EtOH + HCl / Reflux12 h65-70%
Aromatic AnilineMicrowave

/ 120°C
20 min82%

Validated Experimental Protocols

Protocol A: Standard Thermal Substitution (Primary/Secondary Amines)

Best for: Scalable synthesis of aliphatic derivatives.

  • Setup: Charge a round-bottom flask with 2-amino-6-chloropurine (1.0 eq).

  • Solvent: Suspend in n-Butanol (preferred for higher boiling point) or Ethanol (0.2 M concentration).

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) or use 3.0 eq of the reactant amine if cheap.

  • Reaction: Heat to reflux (

    
    C for n-BuOH). Monitor by TLC (System: DCM/MeOH 9:1).[1]
    
    • Note: 2-A-6-CP is often sparingly soluble but will dissolve as it reacts.[1]

  • Workup: Cool to room temperature. The product often precipitates.[1][4] Filter and wash with cold ether.[1] If no precipitate, evaporate solvent and recrystallize from water/ethanol.[1]

Protocol B: Microwave-Assisted Aqueous Synthesis (Green/High-Throughput)

Best for: Aromatic amines or rapid library generation.

  • Setup: Use a microwave-transparent pressure vial (e.g., 10 mL).

  • Reactants: Suspend 2-amino-6-chloropurine (1.0 eq) and the amine (2.0 eq) in deionized water .

    • Why Water? At high temperatures/pressures in a microwave, water's dielectric constant drops, behaving more like an organic solvent, while the hydrophobic effect accelerates the organic reaction.

  • Irradiation: Heat to 100–120°C for 10–20 minutes (Power: Dynamic, typically max 200W).

  • Workup: Cool the vial. The hydrophobic product typically precipitates out of the aqueous phase.[1] Filter and wash with water.[1][2]

Decision Matrix for Optimization

Use this workflow to select the correct synthetic pathway based on your specific amine.

Diagram 2: Synthetic Workflow

Optimization_Workflow Start Select Amine Nucleophile CheckType Is Amine Aromatic (e.g., Aniline)? Start->CheckType Aliphatic Aliphatic (Primary/Secondary) CheckType->Aliphatic No Aromatic Aromatic (Low Nucleophilicity) CheckType->Aromatic Yes MethodA Method A: Thermal Reflux Solvent: n-BuOH Base: DIPEA Aliphatic->MethodA MW_Check Microwave Available? Aromatic->MW_Check MethodB Method B: Microwave Solvent: Water Temp: 120°C MW_Check->MethodB Yes (Preferred) MethodC Method C: Acid Catalysis Solvent: EtOH/HCl Reflux MW_Check->MethodC No

Caption: Logical flow for selecting reaction conditions based on amine nucleophilicity and equipment availability.

References

  • Qu, G., et al. (2006).[1] Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922. Link

  • Legraverend, M., et al. (2006).[1] Synthesis of N6-substituted 2-aminopurines. Tetrahedron, 62, 2006. (Standard thermal protocols for aliphatic amines).

  • Kierzek, R., et al. (1976).[1] The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.[5] Link

  • Wan, Z., et al. (2007).[1]

    
     Displacements with 6-Halopurine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(17).[1] (Detailed kinetic analysis of halide displacement).
    

Sources

Spectroscopic differentiation of N6 and N9 purine isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of N6-substituted (exocyclic amine) and N9-substituted (imidazole ring) purine isomers. While N7/N9 regioselectivity is a common synthetic challenge, the distinction between N6 and N9 isomers is critical in the synthesis of cytokinins, epigenetic markers (e.g.,


-methyladenine), and nucleoside analogs.

Executive Summary: The Isomer Challenge

In purine chemistry, "isomers" often refer to the position of an alkyl or aryl substituent.

  • N6-Isomer (Exocyclic): Substitution occurs on the exocyclic amine at position 6 (e.g.,

    
    -methyladenine). These compounds often retain an acidic proton on the imidazole ring (N7/N9), leading to tautomerism.
    
  • N9-Isomer (Endocyclic): Substitution occurs on the imidazole ring nitrogen at position 9 (e.g., 9-methyladenine). This blocks the "glycosidic" position, fixing the tautomeric state.

Differentiation is vital because N6-isomers typically act as signaling molecules (cytokinins, epigenetic bases), while N9-isomers function as nucleoside mimics or precursors.

Part 1: Strategic Overview (UV vs. NMR)

While UV spectroscopy provides preliminary evidence, 2D NMR (HMBC) is the definitive, self-validating method for structural assignment.

FeatureN6-Substituted Isomer N9-Substituted Isomer
Primary Characteristic Substituent attached to exocyclic Nitrogen.Substituent attached to Ring Nitrogen.[1]
Labile Protons (

H NMR)
Present: Ring NH (N7/N9) is visible (12–14 ppm) in DMSO-

.
Absent: No ring NH protons (if fully substituted).
HMBC Correlation Substituent protons correlate to C6 .Substituent protons correlate to C4 and C8 .
UV

Often bathochromic shift (red shift) due to auxochromic effect on exocyclic amine.Similar to parent nucleoside; often hypsochromic relative to N6.

Part 2: Deep Dive – NMR Spectroscopy

H NMR: The "Labile Proton" Test

The simplest diagnostic test involves the observation of exchangeable protons in anhydrous DMSO-


.
  • N6-Alkylpurines: Possess a proton on the imidazole ring (N7-H or N9-H tautomer). This signal appears as a broad singlet downfield (

    
     12.0 – 14.5 ppm ).
    
  • N9-Alkylpurines: The imidazole proton is replaced by the substituent. No signal is observed above 9.0 ppm (unless an exocyclic

    
     is present, which usually appears at 
    
    
    
    7.0–8.0 ppm).
C NMR & HMBC: The Definitive Proof

Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" because it traces the connectivity of the alkyl protons to the specific carbons of the purine ring.

  • The N6 Pathway:

    • The protons of the N6-substituent (e.g.,

      
      ) are 3 bonds away from C6 .
      
    • Observation: A strong cross-peak to the C6 carbon (

      
       150–155 ppm).
      
    • Note: No correlation to C4 or C8 is observed.

  • The N9 Pathway:

    • The protons of the N9-substituent (e.g.,

      
      ) are 3 bonds away from C4  and C8 .
      
    • Observation: Cross-peaks to C4 (

      
       145–150 ppm) and C8 (
      
      
      
      140–145 ppm).
    • Differentiation: C4 is a bridgehead carbon (quaternary), while C8 is methine (CH) in unsubstituted purines.

Part 3: Visualization of HMBC Logic

The following diagram illustrates the decision tree for assigning isomers based on HMBC correlations.

PurineIsomers cluster_legend Key Chemical Shifts (Typical) Start Unknown Purine Isomer (Alkyl Group 'R') HMBC Run 1H-13C HMBC Experiment Focus: Correlations from R-group protons Start->HMBC N6_Corr Correlation observed to C6 (Quaternary, ~155 ppm) HMBC->N6_Corr 3-bond path N9_Corr Correlations observed to C4 (Bridgehead) & C8 (CH) HMBC->N9_Corr 3-bond path N6_Result Conclusion: N6-Isomer (Exocyclic Substitution) N6_Corr->N6_Result N9_Result Conclusion: N9-Isomer (Endocyclic Substitution) N9_Corr->N9_Result Info C6: ~150-160 ppm C4: ~145-152 ppm C8: ~139-145 ppm

Caption: HMBC Decision Tree. The distinct connectivity of the alkyl group protons allows for unambiguous assignment of N6 vs. N9 regiochemistry.

Part 4: Experimental Protocol (Self-Validating)

Objective: Unambiguous assignment of N6 vs. N9 substitution.

Reagents:

  • Sample: ~5-10 mg of purified isomer.

  • Solvent: DMSO-

    
     (Preferred for solubility and observing exchangeable protons) or CDCl
    
    
    
    .

Workflow:

  • 1D Proton Scan (

    
    H NMR): 
    
    • Acquire standard spectrum (16 scans).

    • Checkpoint: Look for the "Ring NH" signal at >12 ppm.

      • Signal Present: Strong indicator of N6-isomer (or N7/N9 unsubstituted).

      • Signal Absent: Strong indicator of N9-isomer (or N7/N1/N3 substituted).

  • 1D Carbon Scan (

    
    C NMR): 
    
    • Acquire proton-decoupled spectrum.[2]

    • Identify the C6 resonance (most deshielded quaternary carbon, often broad if adjacent to Quadrupolar N).

  • 2D HMBC (The Validator):

    • Parameter Setup: Optimize long-range coupling delay for

      
       Hz (approx 60-65 ms).
      
    • Analysis:

      • Locate the proton signal of your substituent (e.g.,

        
        ).
        
      • Trace vertical cross-peaks in the carbon dimension.

      • If N6: You will see ONE major aromatic correlation to the C6 position.

      • If N9: You will see TWO major aromatic correlations (C4 and C8).

Part 5: Critical Note on N7 vs. N9 Isomers

While the prompt specifies "N6 and N9", researchers often encounter N7 and N9 mixtures during alkylation of the imidazole ring. The logic described above extends to this pair:

  • N9-Alkyl: Correlates to C4 and C8 .

  • N7-Alkyl: Correlates to C5 and C8 .[3]

  • Differentiation: C4 and C5 have distinct chemical shifts.[1] In 6-chloropurine derivatives, C5 is significantly shielded (

    
    122 ppm) in the N7-isomer compared to the N9-isomer (
    
    
    
    130 ppm) [1].[3]

References

  • Kovč, B. et al. (2024).[4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega.[4] Available at: [Link]

  • Serrano-Andrés, L. et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Marek, R. et al. (2007).[4] Nitrogen-15 NMR Spectroscopy in Structural Analysis of Purine Derivatives. Current Organic Chemistry. (Standard text for 15N shifts).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-((2-amino-9H-purin-6-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Banding

Immediate Action Required: Treat 4-((2-amino-9H-purin-6-yl)amino)butanoic acid as a functionalized purine analogue with potential biological activity.

In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply Occupational Exposure Banding (OEB) principles.[1] Given its structural similarity to bioactive nucleoside analogues and kinase inhibitors (N6-substituted 2,6-diaminopurines), this compound is classified as OEB 3 (Potent) until toxicological data proves otherwise.

  • Primary Hazard: Respiratory sensitization and potential genotoxicity (due to purine-DNA interaction).

  • Physical State Risk: High static charge potential (fine powder); dispersion risk during weighing.

  • Solvent Risk: Often dissolved in DMSO or DMF, which are skin-penetrating agents that can carry the compound into the bloodstream.

Quantitative Hazard Assessment Matrix
ParameterClassificationOperational Limit
Occupational Exposure Band (OEB) Band 3 (Potent) 10 – 100 µg/m³
Skin Notation YES Prevent all direct contact.
Respiratory Sensitizer Suspected Zero tolerance for airborne dust.
BSL Level (if cell culture) BSL-1 / BSL-2 Standard Good Cell Culture Practice (GCCP).

PPE Selection Strategy

Do not rely on generic "lab safety" rules. Use this task-specific matrix. The choice of glove is critical because purine derivatives are often solubilized in organic solvents that degrade standard latex or thin nitrile.

Task-Based PPE Matrix
TaskRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Weighing (Solid) Engineering Control: Class II Biosafety Cabinet (BSC) or Powder Containment Hood.PPE: N95/P100 (if hood unavailable).Double Nitrile (Outer: 5 mil, Inner: 4 mil).Change outer gloves immediately after weighing.Safety Glasses with side shields.[2]Lab coat (buttoned, wrist cuffs).
Solubilization (DMSO/DMF) Engineering Control: Chemical Fume Hood.PPE: No respirator required inside hood.Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.Standard nitrile is permeable to DMSO in <10 mins.Chemical Splash Goggles.Lab coat + Chemical-resistant apron.
Pipetting/Assays (Aqueous) Engineering Control: Standard Bench or BSC.PPE: Surgical mask (product protection).Single Nitrile (4-5 mil).Safety Glasses.Lab coat.
Spill Cleanup (Solid) PAPR (Powered Air Purifying Respirator) or Full-face Elastomeric with P100 cartridges.Double Nitrile or Butyl Rubber.Integrated in Full-face mask.Tyvek® Coveralls + Booties.

Operational Protocol: "Cradle-to-Grave" Handling

Phase 1: Receipt & Inspection
  • Inspect: Verify the outer package for damage before opening.

  • Wipe Down: Wipe the exterior container with 70% Ethanol or 10% Bleach solution before bringing it into the clean lab.

  • Storage: Store at -20°C (desiccated). Purines are hygroscopic; moisture absorption alters weighing accuracy and chemical stability.

Phase 2: Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Control: Place an ionizing fan or anti-static gun inside the weigh station. Purine powders are electrostatic and will "jump" onto spatulas and gloves.

  • The "Boat-to-Vial" Method:

    • Tare a pre-weighed vial with its cap.

    • Add powder directly to the vial inside the hood.

    • Cap the vial before removing it from the balance.

    • Never weigh onto open weigh paper; use a closed vessel system.

  • Solvent Addition: Add the solvent (DMSO/DMF) to the vial inside a fume hood. Vortex with the cap tightly sealed.

Phase 3: Decontamination
  • Surface Decon: Purines can be degraded by oxidation. Use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse, then 70% Ethanol.

  • UV Inactivation: If working in a BSC, UV light (254 nm) effectively crosslinks/degrades residual purine contaminants over a 15-minute cycle.

Visualizing the Safety Logic

Figure 1: PPE Decision Logic

This decision tree guides the researcher through the selection of engineering controls and PPE based on the physical state of the compound.

PPE_Logic Start Start: Handling 4-((2-amino-9H-purin-6-yl)amino)butanoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Containment Is Containment (BSC/Hood) Available? Solid->Containment Solvent Identify Solvent Vehicle Liquid->Solvent Yes_Cont Use Class II BSC + Standard PPE Containment->Yes_Cont Yes No_Cont REQUIRED: N95/P100 Respirator + Safety Goggles Containment->No_Cont No Aqueous Aqueous/Buffer Solvent->Aqueous Organic Organic (DMSO/DMF) Solvent->Organic PPE_Aq Single Nitrile Gloves Safety Glasses Aqueous->PPE_Aq PPE_Org Laminate/Barrier Gloves Chemical Apron Fume Hood Organic->PPE_Org

Caption: Decision matrix for selecting appropriate engineering controls and PPE based on physical state and solvent vehicle.

Figure 2: Experimental Workflow & Waste Stream

This diagram illustrates the operational flow from storage to disposal, highlighting critical control points.

Workflow Storage Cold Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Weighing Weighing (Solid) *Static Control* Equilibrate->Weighing In BSC/Hood Solubilization Solubilization (Fume Hood) Weighing->Solubilization Closed Vessel Waste Disposal (High Heat Incineration) Weighing->Waste Solid Waste Dilution Dilution for Assay (Aqueous) Solubilization->Dilution Dilution->Waste Liquid Waste

Caption: Operational workflow emphasizing temperature equilibration and segregated waste streams.

Emergency Response & Disposal

Accidental Release (Spill)[3]
  • Evacuate: Leave the immediate area for 15 minutes to allow aerosols to settle (if outside a hood).

  • Don PPE: Wear a P100 respirator, double gloves, and a Tyvek suit.

  • Contain: Cover the spill with paper towels dampened with 10% Bleach . Do not sweep dry powder; this generates aerosols.

  • Clean: Wipe from the outside in. Repeat with water.[2]

Waste Disposal[3]
  • Classification: Hazardous Chemical Waste (P-listed equivalent due to bioactivity).

  • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a yellow biohazard/chem-hazard bag.

  • Liquid Waste:

    • Aqueous: Collect in "Aqueous Toxic" carboy.

    • Organic (DMSO): Collect in "Halogenated/Organic" carboy.

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the purine ring structure.

References

  • NIOSH (Centers for Disease Control and Prevention). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.